(3aS,4R,9bR)-G-1
Description
G Protein-coupled Estrogen Receptor Agonist LNS8801 is an orally bioavailable selective agonist of the G protein-coupled estrogen receptor (G protein-coupled estrogen receptor 1; GPER; GPER1; GPR30), with potential immunomodulating and antineoplastic activities. Upon oral administration, LNS8801 targets, binds to and activates GPER. This activates GPER-mediated signaling and suppresses the expression of various tumor-associated genes, such as c-Myc and programmed cell death-ligand 1 (PD-L1). This leads to an inhibition of tumor cell proliferation. GPER activation may also induce immune memory. GPER is a membrane protein and a member of the G-protein coupled receptors (GPCRs) that are widely distributed in various tissues. GPER is a tumor suppressor in a wide range of cell cancer types.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881639-98-1, 925419-53-0 | |
| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LNS-8801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | G 1 (GPER AGONIST) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LNS-8801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone"
An in-depth guide to the synthesis of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone, a compound of significant interest to researchers in drug development, is detailed below. This molecule, also known as G-1, is recognized as a selective agonist for the G protein-coupled estrogen receptor (GPER). The synthesis is efficiently achieved through a scandium triflate-catalyzed multicomponent reaction.
Synthetic Pathway Overview
The core structure of the target compound is a tetrahydro-cyclopenta[c]quinoline system, which is constructed via a domino reaction involving an imine formation followed by a Diels-Alder reaction. The synthesis utilizes commercially available starting materials, making it an accessible route for many research laboratories.
Experimental Protocols
Two primary methods have been described for the synthesis of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone.[1]
Method A: Multicomponent Procedure at Ambient Temperature
This method involves the one-pot reaction of an aldehyde, an amine, and a diene.
-
Reaction Components:
-
6-bromopiperonal (10.0 mmol, 2.30 g)
-
p-aminoacetophenone (10.0 mmol, 1.30 g)
-
Cyclopentadiene (50.0 mmol, 3.30 g)
-
Scandium (III) triflate (Sc(OTf)₃) (1.0 mmol, 0.492 g)
-
Anhydrous acetonitrile (25 cm³)
-
-
Procedure:
-
To a mixture of 6-bromopiperonal, p-aminoacetophenone, and cyclopentadiene in anhydrous acetonitrile, add a catalytic amount of Sc(OTf)₃.
-
Stir the reaction mixture at ambient temperature (approximately 23 °C) for 2 hours.
-
After the reaction is complete, remove the volatile components under reduced pressure (in vacuo).
-
The crude residue is then purified to yield the final product.
-
Method B: Two-Step Procedure with Intermediate Imine Formation
This alternative method involves the pre-formation of the imine before the cycloaddition step.
-
Reaction Components:
-
Pre-formed imine (from 6-bromopiperonal and p-aminoacetophenone) (1 mmol, 0.346 g)
-
Cyclopentadiene (5.0 mmol, 0.330 g)
-
Scandium (III) triflate (Sc(OTf)₃) (0.1 mmol, 0.049 g)
-
Dichloromethane (DCM) (4.2 cm³)
-
-
Procedure:
-
To a solution of the imine and cyclopentadiene in dichloromethane, add a catalytic amount of Sc(OTf)₃.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Remove the volatiles under reduced pressure.
-
Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) as the eluent.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of the target compound using Method B.[1]
| Parameter | Value |
| Yield | 95% |
| Diastereomeric Ratio (endo:exo) | 98:02 |
| Physical Appearance | White solid |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the multicomponent synthesis of the target compound.
Caption: General workflow for the synthesis of the target quinoline derivative.
Enantiomeric Separation
The synthesized compound is a racemic mixture of enantiomers. The individual enantiomers, including the biologically active form LNS8801, can be separated using preparative chiral chromatography.[2] This process typically involves dissolving the racemic mixture in a suitable solvent system and passing it through a column packed with a chiral stationary phase.
References
- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the racemic compound rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone, commonly known as G-1, and its active enantiomer, LNS8801. G-1 is a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). This document details its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in oncology.
Chemical Identity and Physicochemical Properties
The compound of interest is a synthetic, non-steroidal small molecule. It exists as a racemic mixture (G-1) of two enantiomers. The biologically active enantiomer has been identified as LNS8801.
| Identifier | Value | Reference |
| IUPAC Name | rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |
| Common Name | G-1 (racemic mixture) | [1][2] |
| Active Enantiomer | LNS8801 | [2][3] |
| CAS Number (racemate) | 881639-98-1, 925419-53-0 | [1] |
| CAS Number (LNS8801) | 925419-55-2 | [4] |
| Molecular Formula | C₂₁H₁₈BrNO₃ | [1] |
| Molecular Weight | 412.28 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% (commercially available) | [1] |
Biological Activity and Mechanism of Action
G-1 and its active enantiomer LNS8801 are selective agonists for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] It displays no significant activity at the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] The activation of GPER by G-1/LNS8801 has been shown to have tumor-suppressive effects in various cancer models.[3][5]
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Reference |
| Ki (GPER) | 11 nM | - | [1] |
| EC₅₀ (GPER) | 2 nM | - | [1] |
| IC₅₀ (Cell Migration) | 0.7 nM | SKBr3 cells | [1] |
| IC₅₀ (Cell Migration) | 1.6 nM | MCF-7 cells | [1] |
GPER-Mediated Signaling Pathway
Upon binding to GPER, LNS8801 initiates a cascade of intracellular signaling events. This includes the activation of G protein signaling, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB).[6] This signaling pathway ultimately leads to the suppression of tumor-associated genes such as c-Myc and programmed cell death-ligand 1 (PD-L1), resulting in the inhibition of tumor cell proliferation and the induction of immune memory.[7]
References
- 1. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
LNS8801: A Deep Dive into its Mechanism of Action as a GPER Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LNS8801 is a novel, orally bioavailable, and highly specific agonist of the G protein-coupled estrogen receptor (GPER).[1][2][3] Emerging as the active enantiomer of the widely studied racemic compound G-1, LNS8801 has demonstrated potent anti-tumor activities in a variety of preclinical cancer models, leading to its evaluation in clinical trials.[4][5][6][7] This technical guide elucidates the core mechanism of action of LNS8801, detailing its engagement with GPER and the subsequent downstream signaling cascades that mediate its therapeutic effects. Particular emphasis is placed on the quantitative aspects of its activity and the experimental methodologies employed for its characterization.
Introduction to LNS8801 and GPER
LNS8801 is a synthetic, non-steroidal small molecule that has been identified as the exclusively active enantiomer of the racemic GPER agonist, G-1.[4][7] Its chemical name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl] ethanone.[5] LNS8801's therapeutic potential stems from its specific activation of the G protein-coupled estrogen receptor (GPER), a transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[5][6] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER activation triggers a distinct set of intracellular signaling pathways.[5][6] The tumor-suppressive effects of GPER signaling have been observed in various cancers, including melanoma, pancreatic cancer, and uveal melanoma, making it a compelling target for oncologic drug development.[1][4][8]
Quantitative Profile of LNS8801 Activity
The potency and efficacy of LNS8801 as a GPER agonist have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available.
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Proliferation Inhibition | |||
| YUMM1.7 (murine melanoma) | More potent than G-1 | [5] | |
| 2838c3 (murine pancreatic ductal adenocarcinoma) | More potent than G-1 | [5] | |
| cAMP Induction | |||
| HL-60 (human promyelocytic leukemia) | Induces cAMP production | [6][9] | |
| Cell Cycle Arrest | |||
| 92.1 and Omm1.3 (uveal melanoma) | Arrest in G2–M phase with 500 nmol/L LNS8801 | [8] | |
| In Vivo Anti-Tumor Efficacy | |||
| 2838c3 PDAC tumor model (subcutaneous) | Significantly more activity than G-1, including tumor clearance | [6] |
Core Mechanism of Action: GPER-Mediated Signaling
The primary mechanism of action of LNS8801 is the activation of GPER, which initiates a cascade of downstream signaling events. The activity of LNS8801 is strictly dependent on the presence of GPER, as demonstrated by the resistance to the compound in cancer cells where GPER has been depleted using CRISPR-Cas9.[4][9]
Upon binding of LNS8801, GPER undergoes a conformational change, leading to the activation of associated G proteins. This initiates a signaling cascade that includes the production of cyclic adenosine monophosphate (cAMP) and the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1] This signaling cascade is central to the anti-tumor effects of LNS8801.
Downstream Cellular Effects
The activation of the GPER/cAMP/CREB axis by LNS8801 culminates in a variety of anti-cancer cellular responses:
-
Inhibition of Tumor Cell Proliferation: LNS8801 has been shown to inhibit the proliferation of various cancer cell lines.[1][5]
-
Induction of Cell Differentiation: The compound promotes cellular differentiation, a hallmark of its tumor-suppressive activity.[1][5]
-
Enhancement of Tumor Immunogenicity: LNS8801 can render tumors more immunogenic, suggesting a potential for combination therapies with immune checkpoint inhibitors.[1][5]
-
Induction of Mitotic Arrest and Apoptosis: In uveal melanoma cells, LNS8801 induces a G2/M phase cell cycle arrest and apoptosis by disrupting mitotic spindle formation.[8][10]
-
Depletion of c-Myc: A key oncogenic transcription factor, c-Myc, is rapidly and durably depleted following LNS8801 treatment.[2][3][10]
The following diagram illustrates the signaling pathway initiated by LNS8801.
Experimental Protocols
The characterization of LNS8801's mechanism of action has relied on a series of key experimental methodologies.
In Vitro Proliferation Assays
-
Objective: To determine the effect of LNS8801 on the proliferation of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., YUMM1.7 melanoma, 2838c3 pancreatic cancer) are seeded in multi-well plates.[5]
-
Cells are treated with varying concentrations of LNS8801, G-1, or vehicle control.[4]
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Results are typically normalized to the vehicle-treated control group.
-
cAMP Measurement Assays
-
Objective: To confirm the activation of the Gs signaling pathway downstream of GPER.
-
Methodology:
-
Cells, such as HL-60, are treated with LNS8801, G-1, LNS8812 (the inactive enantiomer), or a vehicle control.[6][9]
-
Following a short incubation period, intracellular cAMP levels are measured using a competitive immunoassay kit, such as a cAMP-Glo™ Assay.
-
The luminescence or fluorescence signal is inversely proportional to the amount of cAMP in the sample.
-
CRISPR-Cas9 Mediated GPER Depletion
-
Objective: To validate that the anti-cancer effects of LNS8801 are dependent on GPER expression.
-
Methodology:
-
Cancer cell lines are transduced with lentiviral vectors expressing Cas9 and a guide RNA targeting the GPER gene.
-
Successful depletion of GPER is confirmed by Western blotting.[4][9]
-
GPER-depleted and non-target control cells are then subjected to proliferation assays in the presence of LNS8801 to assess for resistance to the compound.[9]
-
The following diagram outlines the workflow for validating the on-target activity of LNS8801.
Influence of GPER Genetic Variants
A noteworthy aspect of LNS8801's mechanism of action is the influence of a common germline coding variant in the human GPER gene.[4][5] Preclinical and early clinical data suggest that this genetic variation can lead to an attenuated response to LNS8801.[4][6] This finding has significant implications for patient selection and the development of predictive biomarkers for LNS8801 therapy.[5][6]
Conclusion
LNS8801 represents a promising new therapeutic agent that exerts its anti-cancer effects through the specific agonism of GPER. Its mechanism of action is centered on the activation of a GPER-mediated signaling cascade that leads to the inhibition of cell proliferation, induction of differentiation and apoptosis, and enhancement of tumor immunogenicity. The GPER-dependency of LNS8801 has been rigorously established, and the identification of a predictive biomarker in the form of a GPER genetic variant opens avenues for personalized medicine approaches. The in-depth understanding of LNS8801's mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for its continued clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Linnaeus Therapeutics Announces Publication of Seminal Paper on LNS8801 in Cancer Research Communications [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LNS8801: An Enantiomerically Pure Agonist of the G Protein-Coupled Estrogen Receptor Suitable for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. firstwordpharma.com [firstwordpharma.com]
In Vitro Activity of G-1: A Selective GPER Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 (1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. G-1 has emerged as a critical tool for elucidating the physiological and pathological roles of GPER, demonstrating a wide range of in vitro activities, including regulation of cell proliferation, migration, and apoptosis in various cell types. This technical guide provides a comprehensive overview of the in vitro activity of G-1, focusing on its quantitative effects, the signaling pathways it modulates, and detailed experimental protocols for its study.
Quantitative In Vitro Activity of G-1
The in vitro bioactivity of G-1 has been characterized across a variety of experimental systems. The following tables summarize the key quantitative data for G-1's interaction with GPER and its effects on cellular processes.
Table 1: Receptor Binding and Activation
| Parameter | Value | Cell Line/System | Reference |
| Ki (GPER) | 11 nM | COS7 cells transfected with GPER-GFP | [1] |
| EC50 (GPER) | 2 nM | Not specified | |
| Binding Affinity (Kd) | 11 nM | COS7 cells transfected with GPER-GFP | [1] |
| Binding to ERα and ERβ | No significant activity up to 10 µM | COS7 cells transfected with ERα or ERβ |
Table 2: Functional Cellular Assays
| Assay | IC50/EC50 | Cell Line | Reference |
| Inhibition of Cell Migration (SKBr3) | 0.7 nM | SKBr3 | |
| Inhibition of Cell Migration (MCF-7) | 1.6 nM | MCF-7 | |
| Inhibition of Cell Viability (OV90) | 1.06 µM | OV90 | [2] |
| Inhibition of Cell Viability (FT190) | 2.58 µM | FT190 | [2] |
| Inhibition of Cell Viability (OVCAR420) | 6.97 µM | OVCAR420 | [2] |
| Calcium Mobilization (IC50 for G-15/G-36 antagonism) | 190 nM (G-15), 112 nM (G-36) | SKBR3 | [1] |
Signaling Pathways Modulated by G-1
Activation of GPER by G-1 initiates a cascade of intracellular signaling events, primarily involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways.
GPER-Mediated EGFR Transactivation and Downstream Signaling
Upon binding of G-1 to GPER, the receptor couples to heterotrimeric G proteins, leading to the activation of Src, a non-receptor tyrosine kinase. Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF). The released HB-EGF then binds to and activates EGFR, initiating downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways play crucial roles in regulating cell proliferation, survival, and migration.
GPER Signaling Pathway Activated by G-1.
Calcium Mobilization
G-1 binding to GPER can also lead to a rapid increase in intracellular calcium concentration. This is mediated by the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This calcium influx can influence a variety of cellular processes.
G-1 Induced Calcium Mobilization Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activity of G-1.
Cell Viability and Proliferation Assays
1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
G-1 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of G-1 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Resazurin (AlamarBlue) Assay
This fluorescent assay also measures metabolic activity.
-
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
G-1 compound
-
Resazurin solution
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with G-1 as described for the MTT assay.
-
Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Western Blot for ERK Phosphorylation
This technique is used to detect the activation of the ERK signaling pathway.
-
Materials:
-
Cells of interest
-
G-1 compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells and treat with G-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[4]
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon G-1 stimulation.
-
Materials:
-
Cells of interest (expressing GPER)
-
Black-walled, clear-bottom 96-well plates
-
G-1 compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
-
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handling system to add G-1 to the wells and immediately begin measuring fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.[5][6]
-
General Experimental Workflows.
Conclusion
G-1 is an invaluable pharmacological tool for investigating the in vitro functions of GPER. Its high selectivity and potency allow for the specific interrogation of GPER-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the roles of GPER in health and disease and to explore its potential as a therapeutic target. It is important to note that while G-1 is highly selective for GPER over classical estrogen receptors, potential off-target effects should be considered and controlled for in experimental designs.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. e-century.us [e-century.us]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LNS8801
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LNS8801 is a first-in-class, orally bioavailable, small molecule agonist of the G-protein coupled estrogen receptor (GPER).[1] As a highly specific and potent activator of GPER, LNS8801 leverages a novel mechanism of action in oncology, distinct from traditional hormonal therapies. Activation of GPER by LNS8801 initiates a signaling cascade that leads to the rapid and durable depletion of the oncoprotein c-Myc, a critical driver of cellular proliferation in numerous cancers.[2][3][4] Preclinical and clinical studies have demonstrated the potential of LNS8801 to inhibit tumor growth, suppress invasion, and enhance immune recognition of cancer cells.[1][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of LNS8801, summarizing key data from preclinical and clinical investigations and detailing the experimental protocols used in its evaluation.
Pharmacokinetics
LNS8801 has been evaluated in preclinical models and in a Phase 1/2 clinical trial (NCT04130516) to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8]
Preclinical Pharmacokinetics
Preclinical PK studies have been conducted in mice, providing initial insights into the compound's behavior in vivo.
Table 1: Preclinical Pharmacokinetic Parameters of LNS8801 in Mice
| Parameter | Value | Species | Dose | Route |
| Maximum Plasma Concentration (Cmax) | 1.29 ng/mL | Mouse | 0.1 mg/kg | Oral |
Data sourced from preclinical studies.
Clinical Pharmacokinetics
The Phase 1/2 clinical trial (NCT04130516) was a multicenter, open-label study designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of LNS8801 alone and in combination with pembrolizumab in patients with advanced cancers.[5][6] While specific quantitative PK parameters from the human trials are not yet fully published, the study established a recommended Phase 2 dose (RP2D).
Table 2: Clinical Dosing Information for LNS8801
| Parameter | Value | Study | Population |
| Recommended Phase 2 Dose (RP2D) | 125 mg | NCT04130516 | Patients with advanced solid tumors |
| Dosing Regimen | Once daily (QD) | NCT04130516 | Patients with advanced solid tumors |
| Route of Administration | Oral (PO) | NCT04130516 | Patients with advanced solid tumors |
Information gathered from clinical trial announcements and abstracts.[5]
Further details on human pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life are anticipated to be released in future publications of the complete clinical trial results.
Pharmacodynamics
The pharmacodynamic effects of LNS8801 are a direct consequence of its targeted activation of the GPER signaling pathway.
Mechanism of Action
LNS8801 acts as a selective agonist of GPER, a transmembrane receptor. Unlike classical nuclear estrogen receptors, GPER activation by LNS8801 triggers rapid intracellular signaling cascades. A key downstream effect of this activation is the significant and sustained reduction of c-Myc protein levels, a transcription factor that is overexpressed in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, growth, and survival.[2][3][4]
Downstream Cellular Effects
The degradation of c-Myc protein initiated by LNS8801 leads to several anti-cancer effects that have been observed in preclinical models:
-
Inhibition of Proliferation: By depleting c-Myc, LNS8801 effectively halts the cell cycle and inhibits the proliferation of cancer cells.[1]
-
Suppression of Invasion: LNS8801 has been shown to reduce the invasive potential of cancer cells.[5]
-
Enhancement of Immune Recognition: GPER activation by LNS8801 can modulate the tumor microenvironment, leading to enhanced recognition of cancer cells by the immune system.[5]
-
Induction of Melanocytic Differentiation: In melanoma models, LNS8801 treatment has been observed to promote melanocytic differentiation.[5]
Clinical Pharmacodynamics
In the Phase 1/2 clinical trial, pharmacodynamic assessments were a key secondary endpoint to confirm target engagement in patients. Early clinical data have indicated target engagement and c-Myc protein depletion in patients with advanced cancer receiving LNS8801.[4][8] A germline GPER genotype (C/C at SNP rs11544331) has been associated with improved outcomes in patients treated with LNS8801, suggesting it may serve as a predictive biomarker.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics and pharmacodynamics of LNS8801.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of LNS8801 in mice following oral administration.
Protocol:
-
Animal Model: C57BL/6 mice.
-
Drug Formulation: LNS8801 is formulated for oral gavage.
-
Dosing: A single dose of 0.1 mg/kg is administered orally.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Plasma is isolated from blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of LNS8801 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.
Western Blot for c-Myc Protein Degradation
Objective: To assess the effect of LNS8801 on c-Myc protein levels in cancer cells.
Protocol:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of LNS8801 or vehicle control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for c-Myc.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the c-Myc and loading control bands is quantified to determine the relative change in c-Myc protein levels.
GPER Activation Assay (cAMP Measurement)
Objective: To confirm that LNS8801 activates GPER signaling.
Protocol:
-
Cell Line: A cell line expressing GPER is used.
-
Treatment: Cells are treated with LNS8801 at various concentrations.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: The change in cAMP levels in response to LNS8801 treatment is quantified to determine the potency and efficacy of GPER activation.
Visualizations
Signaling Pathway of LNS8801
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Linnaeus Therapeutics Announces Presentation of Positive Clinical Data of LNS8801 in Metastatic Uveal Melanoma at 2023 ASCO Annual Meeting - BioSpace [biospace.com]
- 5. The effect of LNS8801 alone and in combination with pembrolizumab in patients with metastatic uveal melanoma. - ASCO [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
Technical Guide: Solubility Profile of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the solubility characteristics of the selective G-protein coupled estrogen receptor 1 (GPER1) agonist, rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone, commonly known as G-1. Understanding the solubility of this compound is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations. This document compiles available quantitative solubility data, outlines general experimental protocols for solubility determination, and visualizes the key signaling pathway associated with the compound's biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of the compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C21H18BrNO3 | |
| Molecular Weight | 412.28 g/mol | [1] |
| XLogP3 | 4.6 | [2] |
| IUPAC Name | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
Solubility Data
The solubility of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone has been determined in various solvents and solvent systems. The quantitative data is summarized in the table below. The compound is noted to be "fat-soluble," which is consistent with its high XLogP3 value.[3]
| Solvent/Solvent System | Concentration (mM) | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 - 121.28 | 41.23 - 50 | May require sonication to achieve higher concentrations.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.06 | ≥ 2.5 | Clear solution, suitable for in vivo studies.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 6.06 | 2.5 | Suspended solution, requires sonication.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 6.06 | ≥ 2.5 | Clear solution.[4] |
Experimental Protocols for Solubility Determination
Objective
To determine the equilibrium solubility of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone in a given solvent.
Materials
-
rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone (solid)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Allow the solution to stand undisturbed to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mM.
-
Below is a graphical representation of a typical experimental workflow for solubility determination.
Associated Signaling Pathway
rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone is a potent and selective agonist of the G-protein coupled estrogen receptor 1 (GPER1). Activation of GPER1 initiates a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer cell proliferation. The key signaling pathways activated by this compound are depicted below.
Upon binding to GPER1, the agonist can activate both Gαs and Gαi/o proteins.[2] This dual coupling can lead to the modulation of adenylyl cyclase (AC) activity, resulting in changes in cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.[2] GPER1 activation also triggers the mobilization of intracellular calcium (Ca2+) and can lead to the transactivation of the epidermal growth factor receptor (EGFR).[1][5] This transactivation often involves matrix metalloproteinases (MMPs) and results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[5][6]
Conclusion
The solubility of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone is highly dependent on the solvent system used. While it exhibits good solubility in DMSO, its aqueous solubility is limited. The provided data on its solubility in various formulations offers valuable guidance for the design of future in vitro and in vivo experiments. A thorough understanding of its solubility, combined with knowledge of its mechanism of action through the GPER1 signaling pathway, is essential for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
LNS8801: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of the selective GPER agonist, LNS8801.
This technical guide provides a detailed overview of LNS8801, a potent and selective agonist of the G Protein-Coupled Estrogen Receptor (GPER). LNS8801 is the active enantiomer of the racemic mixture G-1 and is currently under investigation for its therapeutic potential in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the chemical, physical, and biological properties of LNS8801, along with detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Physicochemical Properties
LNS8801, with the chemical formula C₂₁H₁₈BrNO₃, is a non-steroidal small molecule.[3] Its IUPAC name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone.[4] LNS8801 is the single enantiomer responsible for the anticancer effects previously attributed to the racemic compound G-1.[2]
Table 1: Chemical Identifiers and Properties of LNS8801
| Property | Value | Reference |
| IUPAC Name | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | [4] |
| Synonyms | G-1 (active enantiomer), LNS-8801 | [3][4] |
| CAS Number | 925419-55-2 | [5] |
| Molecular Formula | C₂₁H₁₈BrNO₃ | [3] |
| Molecular Weight | 412.3 g/mol | [3] |
| SMILES | CC(=O)C1=CC2=C(C=C1)N--INVALID-LINK--C4=CC5=C(C=C4Br)OCO5 | [4] |
Table 2: Physicochemical Properties of LNS8801
| Property | Value | Reference |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |
| UV max | 242, 329 nm | [3] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [6] |
Mechanism of Action and Signaling Pathways
LNS8801 is a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), binding with a high affinity (Ki = 11 nM).[3][6] Unlike classical nuclear estrogen receptors, GPER is a transmembrane receptor that mediates rapid, non-genomic signaling cascades.[4] The activation of GPER by LNS8801 has been shown to have potent anti-tumor activities across a range of cancer types, including melanoma and pancreatic cancer.[2][5]
The primary mechanism of action involves the GPER-dependent suppression of key tumor-associated genes, most notably c-Myc and Programmed Death-Ligand 1 (PD-L1).[4] This leads to an inhibition of tumor cell proliferation and an enhancement of anti-tumor immunity.[4]
GPER-Mediated Signaling Cascade
Upon binding of LNS8801, GPER activates downstream signaling pathways, a key one being the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of cAMP response element-binding protein (CREB).[5] While the precise molecular steps are still under investigation, evidence suggests that GPER activation leads to the ubiquitination and proteasomal degradation of the oncoprotein c-Myc.
In some cancer cell types, such as acute myeloid leukemia (AML), LNS8801 has been shown to induce cell death through a GPER-independent mechanism involving the production of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the preclinical evaluation of LNS8801.
In Vivo Murine Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the YUMM1.7 murine melanoma cell line to evaluate the in vivo efficacy of LNS8801.
Materials:
-
YUMM1.7 murine melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
LNS8801
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water, or 10% DMSO/90% PEG400 for oral administration; sesame oil for subcutaneous administration)[2]
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture YUMM1.7 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer LNS8801 (e.g., 1 mg/kg, orally or subcutaneously) or vehicle daily.[2]
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
CRISPR-Cas9 Mediated GPER Knockout
This protocol outlines the general steps for generating GPER knockout cell lines using CRISPR-Cas9 technology to validate the GPER-dependency of LNS8801's effects.
Materials:
-
Target cells (e.g., YUMM1.7 melanoma cells)
-
gRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)
-
GPER-specific gRNA sequences
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection agent
-
Single-cell cloning supplies
Procedure:
-
gRNA Design: Design and clone gRNAs targeting a critical exon of the GPER gene into the Cas9 expression vector.
-
Transfection: Transfect the target cells with the gRNA-Cas9 plasmid using a suitable transfection reagent.
-
Selection: Select for transfected cells by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Validation: Expand the single-cell clones and validate GPER knockout by Western blot and genomic DNA sequencing.
-
Functional Assays: Use the validated GPER knockout and control cell lines in functional assays (e.g., cell proliferation, migration) to assess the GPER-dependency of LNS8801's effects.
Summary of Biological Activity
LNS8801 exhibits a range of anti-tumor activities, primarily mediated through its agonistic action on GPER.
Table 3: Summary of LNS8801 Biological Activity
| Activity | Description | Key Findings | Reference |
| Receptor Binding | Selective agonist for GPER. | Ki of 11 nM for GPER. No significant binding to classical estrogen receptors (ERα and ERβ). | [3][6] |
| In Vitro Anti-Proliferative Activity | Inhibits the growth of various cancer cell lines. | Potent inhibition of melanoma and pancreatic ductal adenocarcinoma cells. | [2] |
| In Vivo Anti-Tumor Efficacy | Suppresses tumor growth in xenograft models. | Orally bioavailable and effective at low doses (e.g., 1 mg/kg) in murine melanoma models. | [2] |
| Mechanism of Action | GPER-dependent downregulation of oncoproteins. | Suppresses c-Myc and PD-L1 expression. | [4] |
| Immunomodulation | Enhances anti-tumor immune responses. | GPER activation may induce immune memory. | [4] |
| GPER-Independent Effects | Induction of ROS and ER stress in certain cancers. | Observed in acute myeloid leukemia (AML) cells. |
Conclusion
LNS8801 is a promising, orally bioavailable, and selective GPER agonist with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action, primarily involving the GPER-dependent downregulation of c-Myc, provides a strong rationale for its continued investigation as a novel cancer therapeutic. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate further research and development of this compound.
References
- 1. LNS-8801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | C21H18BrNO3 | CID 5322399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
G-1 Compound: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and validate the cellular targets of the G-1 compound, a selective agonist of the G protein-coupled estrogen receptor (GPER). This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of G-1's mechanism of action.
Target Identification: GPER as the Primary Target of G-1
The principal molecular target of G-1 is the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. This has been established through robust target identification techniques, primarily competitive radioligand binding assays. These assays directly measure the affinity of G-1 for GPER.
Quantitative Binding Affinity Data
The binding affinity of G-1 for GPER is a critical parameter demonstrating direct interaction. This is typically determined by competitive binding assays where G-1 competes with a radiolabeled ligand for binding to the receptor.
| Compound | Receptor | Binding Affinity (Ki) | Assay Type | Cell Line/Tissue | Reference |
| G-1 | GPER | 11 nM | Competitive Radioligand Binding | HEK293 cells expressing GPER | [1][2][3] |
| Estriol | GPER | ~1,000-10,000 nM (antagonist) | Functional Assays | Triple-negative breast cancer cells | [4] |
Experimental Protocol: Competitive Radioligand Binding Assay for GPER
This protocol outlines the steps to determine the binding affinity of G-1 for GPER.
Materials:
-
HEK293 cells transiently or stably expressing human GPER
-
Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors)
-
Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand: [3H]-Estradiol or a GPER-specific radiolabeled antagonist
-
Unlabeled G-1 compound
-
Unlabeled estradiol (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GPER cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in cold lysis buffer and homogenize.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 30 minutes at 4°C to pellet the membranes.[5]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50-100 µg of membrane protein.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Increasing concentrations of unlabeled G-1 (e.g., 0.1 nM to 10 µM).
-
For non-specific binding, add a high concentration of unlabeled estradiol (e.g., 10 µM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the G-1 concentration.
-
Determine the IC50 value (the concentration of G-1 that inhibits 50% of radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Target Validation: Cellular and In Vivo Effects of G-1
Following the identification of GPER as the primary target, validation experiments are crucial to confirm that the engagement of GPER by G-1 leads to measurable downstream biological effects. These studies are typically conducted in cell lines expressing GPER and in animal models.
In Vitro Validation
G-1 has been shown to inhibit the proliferation of various cancer cell lines. The MTT assay is a common method to assess cell viability.
Quantitative Data from Cell Viability Assays:
| Cell Line | Cancer Type | G-1 Concentration | Incubation Time | Effect on Viability | Reference |
| MCF-7 | Breast Cancer | 0.5 µM - 5 µM | 24-72 hours | Decreased viability | [6] |
| A431 | Vulvar Carcinoma | 1.25 µM | 50 hours | Decreased proliferation | [6] |
| CAL-39 | Vulvar Carcinoma | 0.5 µM | 50 hours | Decreased viability | [6] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of G-1 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
G-1 can induce cell cycle arrest in cancer cells. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with G-1 for the desired time.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
G-1 can induce apoptosis (programmed cell death) in cancer cells. This can be assessed by detecting markers of apoptosis such as the externalization of phosphatidylserine (Annexin V staining) or DNA fragmentation (sub-G1 peak analysis).
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with G-1 for the desired time.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
G-1, through GPER activation, modulates various intracellular signaling pathways. Western blotting is a key technique to detect changes in the phosphorylation status and expression levels of proteins within these pathways.
Key Signaling Pathways Modulated by G-1:
-
MAPK/ERK Pathway: G-1 can induce the phosphorylation of ERK1/2.[7]
-
PI3K/Akt Pathway: G-1 can also lead to the phosphorylation of Akt.
-
ER Stress Pathway: G-1 has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of markers like GRP78 and CHOP.[8][9]
-
Cell Cycle Regulatory Proteins: G-1 can affect the expression of cyclins and cyclin-dependent kinases (CDKs) that control cell cycle progression.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with G-1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, GRP78, CHOP, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Validation
In vivo studies using animal models, particularly xenograft models, are essential to validate the anti-tumor efficacy of G-1.
Quantitative Data from In Vivo Studies:
| Cancer Model | Animal Model | G-1 Dosage and Administration | Outcome | Reference |
| Human Glioblastoma (U87MG-luc cells) | Xenograft mice | 16 mg/kg, weekly, IV (as Aldoxorubicin, a Doxorubicin prodrug, in combination with TMZ) | Moderate tumor volume inhibition, increased survival | [10] |
| Human Glioblastoma (patient-derived) | Orthotopic Xenograft mice | Varies depending on the study | Tumor growth inhibition | [11][12] |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., breast cancer or glioblastoma cell lines) into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control and G-1 treated). Administer G-1 at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizing G-1's Mechanism of Action
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in G-1 research.
Caption: G-1 signaling pathways leading to cellular effects.
Caption: Experimental workflow for G-1 target validation.
This technical guide provides a foundational framework for researchers and scientists working with the G-1 compound. The detailed protocols and visualized pathways aim to facilitate the design and execution of experiments for the continued exploration of G-1's therapeutic potential.
References
- 1. Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Estriol - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploratory Studies on GPER Activation by LNS8801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LNS8801 is a novel, orally bioavailable, and highly specific agonist of the G protein-coupled estrogen receptor (GPER).[1] Emerging as a promising therapeutic candidate in oncology, LNS8801's mechanism of action is centered on the activation of GPER, a transmembrane receptor implicated in tumor suppression across a variety of cancer types. This technical guide provides an in-depth overview of the exploratory studies on LNS8801, focusing on its activation of GPER and the subsequent downstream signaling events. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of LNS8801's preclinical profile.
Core Mechanism of Action: GPER Activation
LNS8801 functions as a potent agonist of GPER, initiating a cascade of intracellular signaling events that collectively contribute to its anti-tumor effects. The activation of GPER by LNS8801 has been shown to be the primary driver of its therapeutic activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for LNS8801, providing insights into its potency and selectivity.
Table 1: In Vitro Efficacy of LNS8801
| Cell Line | Assay Type | Endpoint | IC50 |
| Uveal Melanoma | Cell Viability | Inhibition of Cell Growth | 250-500 nM[2] |
Table 2: Off-Target Activity of LNS8801
| Target | Assay Type | Endpoint | IC50 / EC50 |
| Various Receptors | Binding/Functional Assays | Inhibition/Activation | Generally weak activity at concentrations exceeding therapeutic relevance. |
Further specific quantitative data on the on-target activation of GPER by LNS8801, such as EC50 values for cAMP production or CREB activation, are not yet publicly available in the reviewed literature.
Key Signaling Pathways and Experimental Workflows
The activation of GPER by LNS8801 triggers a series of downstream signaling events, with the degradation of the oncoprotein c-Myc being a critical outcome. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.
GPER Signaling Pathway to c-Myc Degradation
Caption: GPER activation by LNS8801 leads to c-Myc degradation.
Experimental Workflow: cAMP Assay
Caption: Workflow for a cell-based cAMP assay.
Experimental Workflow: Western Blot for ERK1/2 Phosphorylation
Caption: Western blot for p-ERK1/2 analysis.
Detailed Methodologies
A critical component of robust scientific inquiry is the ability to reproduce experimental findings. This section provides detailed protocols for key assays used in the characterization of LNS8801.
cAMP Assay Protocol
This protocol is a representative method for quantifying intracellular cyclic adenosine monophosphate (cAMP) levels following GPER activation.
Materials:
-
Cell line expressing GPER (e.g., melanoma cell lines)
-
Cell culture medium and supplements
-
LNS8801
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of LNS8801 in an appropriate assay buffer.
-
Cell Treatment: Remove the cell culture medium and add the LNS8801 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the instructions provided with the cAMP assay kit.
-
cAMP Detection: Perform the cAMP detection assay as per the manufacturer's protocol.
-
Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each well and plot the dose-response curve to determine the EC50 value of LNS8801.
CREB Reporter Assay Protocol
This assay measures the activation of the cAMP response element-binding protein (CREB), a downstream target of the GPER/cAMP/PKA signaling pathway.
Materials:
-
Cell line expressing GPER
-
CREB-responsive luciferase reporter vector
-
Transfection reagent
-
LNS8801
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the GPER-expressing cells with the CREB-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24-48 hours of transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of LNS8801 and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the LNS8801 concentration to generate a dose-response curve and calculate the EC50.
ERK1/2 Phosphorylation Western Blot Protocol
This protocol is used to assess the phosphorylation status of ERK1/2, another potential downstream effector of GPER signaling.
Materials:
-
Cell line expressing GPER
-
LNS8801
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and then treat with LNS8801 at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
Conclusion
LNS8801 represents a promising new therapeutic agent that exerts its anti-cancer effects through the specific activation of GPER. The downstream signaling cascade, leading to the degradation of the c-Myc oncoprotein, is a key component of its mechanism of action. The data and protocols presented in this technical guide provide a foundational understanding for further research and development of LNS8801 and other GPER-targeting compounds. As more quantitative data and detailed experimental findings become available, the understanding of LNS8801's full therapeutic potential will continue to evolve.
References
Methodological & Application
Application Notes and Protocols for Utilizing G-1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30. Unlike classical nuclear estrogen receptors, GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling.[1] Upon activation by ligands such as G-1, GPER triggers a cascade of intracellular signaling pathways that influence a variety of cellular processes, including proliferation, migration, and apoptosis.[1][2] This makes G-1 a valuable tool for studying GPER function and a potential therapeutic agent in various diseases, particularly cancer. These application notes provide detailed protocols for utilizing G-1 in common cell culture assays to investigate its effects on cell viability, apoptosis, and migration.
Mechanism of Action: GPER Signaling
Activation of GPER by G-1 initiates a complex network of downstream signaling events. A primary mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). This occurs through GPER-mediated activation of Src, a tyrosine kinase, which leads to the cleavage of membrane-bound heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs).[3] The released HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3]
Additionally, as a classical G-protein coupled receptor, GPER can activate adenylyl cyclase (AC) through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[2][4] GPER activation has also been linked to the mobilization of intracellular calcium.[4] The specific signaling cascade activated can be cell-type dependent, leading to diverse biological outcomes.
Caption: GPER Signaling Pathway initiated by G-1.
Data Presentation: Efficacy of G-1 in Cancer Cell Lines
The following tables summarize the effective concentrations and inhibitory effects of G-1 in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of G-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Cancer | 41.13 | 48 |
| H1299 | Lung Cancer | 53.74 | 48 |
| MCF-7 | Breast Cancer | 44.37 | 48 |
| MDA-MB-231 | Breast Cancer | Not specified | 72 |
| HeLa | Cervical Cancer | Not specified | Not specified |
| HepG2 | Liver Cancer | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effective Concentrations of G-1 for Inducing Biological Effects
| Cell Line | Assay | G-1 Concentration (µM) | Incubation Time | Observed Effect |
| Jurkat | Apoptosis | 0.25 - 1 | Not specified | Antiproliferative and damaging effects |
| H295R | Cell Growth Inhibition | Micromolar concentrations | Not specified | Decreased cell proliferation |
| Vascular Smooth Muscle Cells | Proliferation | 1 | Not specified | Reduced serum-stimulated proliferation |
| Pancreatic β-cells | Apoptosis | Not specified | Not specified | Protection against cytokine-induced apoptosis |
| MDA-MB-231 | Apoptosis | 10, 25, 50 | 24 h | Increased apoptosis |
| MDA-MB-231 | Cell Cycle Arrest | 10, 30 | 24 h | Not specified |
Experimental Protocols
The following are detailed protocols for assessing the effects of G-1 on cell viability, apoptosis, and migration.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of G-1 on cell viability by measuring the metabolic activity of cells.
Materials:
-
G-1 (stock solution in DMSO)
-
Target cells (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
G-1 Treatment: Prepare serial dilutions of G-1 in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the G-1 dilutions (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest G-1 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following G-1 treatment.
Materials:
-
G-1 (stock solution in DMSO)
-
Target cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of G-1 (e.g., 10, 25, 50 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol assesses the effect of G-1 on cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.
Materials:
-
G-1 (stock solution in DMSO)
-
Target cells
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.
-
Create the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
G-1 Treatment: Replace the PBS with a fresh medium containing the desired concentrations of G-1 or a vehicle control. A low-serum medium is often used to minimize cell proliferation.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points along the wound (time 0).
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and treatment condition. Calculate the percentage of wound closure over time compared to the initial scratch width.
Experimental Workflow Diagram
Caption: General workflow for in vitro G-1 cell culture assays.
References
Application of LNS8801 in Melanoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LNS8801 is an orally bioavailable, selective agonist of the G protein-coupled estrogen receptor (GPER).[1] In the context of melanoma research, LNS8801 has emerged as a promising therapeutic agent. Its mechanism of action is primarily centered on the activation of GPER, which leads to the suppression of key oncogenic pathways and an enhanced anti-tumor immune response.[2][3][4] Preclinical and clinical studies have demonstrated its potential in treating both cutaneous and uveal melanoma, particularly in cases resistant to standard therapies.[3][4][5] This document provides detailed application notes and protocols for researchers investigating the utility of LNS8801 in melanoma.
Mechanism of Action
LNS8801 exerts its anti-melanoma effects through a GPER-dependent signaling pathway. Upon binding to GPER, LNS8801 triggers a cascade of events that ultimately leads to the degradation of the oncoprotein c-Myc, a key driver of tumor cell proliferation and survival.[1][3][4] This degradation is a rapid and durable effect of GPER activation by LNS8801.[1] Additionally, GPER activation by LNS8801 has been shown to induce melanocytic differentiation and enhance the immune recognition of cancer cells.[3][4] In some cancer types, a GPER-independent mechanism involving the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress has been proposed, though the GPER-dependent pathway is the primary focus in melanoma.
A key aspect of LNS8801's mechanism is its differential activity based on the germline coding sequence of GPER. A common variant can lead to an attenuated response to the drug, suggesting that the GPER genotype could serve as a predictive biomarker for treatment efficacy.[6][7]
Signaling Pathway
The signaling pathway of LNS8801 in melanoma involves the activation of GPER, leading to downstream effects on c-Myc and other cellular processes.
References
- 1. targetedonc.com [targetedonc.com]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Linnaeus Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GPER Signaling Pathways Using G-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its activation has been implicated in a wide range of physiological and pathological processes, including cardiovascular function, neuroprotection, and cancer progression. G-1 is a potent and selective GPER agonist that does not bind to the classical nuclear estrogen receptors (ERα and ERβ), making it an invaluable tool for elucidating the specific signaling pathways downstream of GPER.[1][2] This document provides detailed application notes and protocols for utilizing G-1 to investigate GPER signaling cascades.
G-1: A Selective GPER Agonist
G-1 is a non-steroidal compound that exhibits high binding affinity and selectivity for GPER. It serves as a powerful chemical probe to dissect GPER-specific cellular responses from those mediated by nuclear estrogen receptors.
Table 1: Pharmacological Properties of G-1
| Property | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 11 nM | COS7 cells transfected with GPER | [3] |
| EC50 for GPER activation | 2 nM | COS7 cells (calcium mobilization) | [3] |
| Selectivity | No activity at ERα and ERβ up to 10 µM | Not specified | [1][2] |
Key GPER Signaling Pathways Activated by G-1
Activation of GPER by G-1 initiates a cascade of intracellular signaling events. The primary pathways include the activation of adenylyl cyclase, leading to cyclic AMP (cAMP) production, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream kinases such as ERK1/2 and PI3K/Akt.[4][5][6]
Gs/Adenylyl Cyclase/cAMP Pathway
GPER is coupled to the stimulatory G protein (Gs), which upon activation by G-1, stimulates adenylyl cyclase to produce cAMP.[4] This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.
Caption: G-1 activated Gs/Adenylyl Cyclase/cAMP signaling pathway.
Calcium Mobilization Pathway
G-1 binding to GPER can also lead to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][7]
Caption: G-1 induced intracellular calcium mobilization pathway.
EGFR Transactivation and Downstream Signaling
A key mechanism of GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through an "inside-out" mechanism involving Gβγ subunits, Src kinase, and matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF (pro-HB-EGF) to release mature HB-EGF, which then activates EGFR. Activated EGFR then signals through downstream pathways like the MAPK/ERK and PI3K/Akt cascades.[5]
Caption: GPER-mediated EGFR transactivation and downstream pathways.
Experimental Workflow
A typical workflow for studying GPER signaling using G-1 involves cell culture, treatment with G-1, and subsequent analysis of downstream signaling events.
Caption: Experimental workflow for studying GPER signaling with G-1.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of G-1 on GPER-mediated signaling and cellular responses.
Table 2: G-1 Induced Intracellular Calcium Mobilization
| Cell Type | G-1 Concentration | Peak [Ca²⁺]i Increase | Reference |
| Rat dorsal root ganglion neurons | 5 x 10⁻⁷ M (intracellular) | 983 ± 8 nM | [1] |
| Jurkat cells | 1 µM | Rapid cytosolic rise | [2][7] |
| MCF-7 cells | 0.5, 1, and 5 µM | Dose-dependent elevation | [8] |
Table 3: G-1 Effect on Cell Viability (IC50 Values)
| Cell Line | Assay | G-1 IC50 | Reference |
| Jurkat (T-ALL) | Resazurin | ≥0.5 µM (toxic concentration) | [9] |
| A549 (Lung Cancer) | WST-1 | 41.13 µM | [10] |
| H1299 (Lung Cancer) | WST-1 | 53.74 µM | [10] |
Detailed Experimental Protocols
Protocol 1: Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a readout for GPER-mediated MAPK pathway activation.
Materials:
-
Cells expressing GPER (e.g., MCF-7, SKBR3)
-
G-1 (Tocris, R&D Systems, etc.)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer (optional)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of G-1 (e.g., 1 nM - 1 µM) for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total ERK1/2.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and probe with the anti-total-ERK1/2 primary antibody.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express p-ERK1/2 levels as a ratio to total ERK1/2 to account for loading differences.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing GPER plated in black-walled, clear-bottom 96-well plates
-
G-1
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate and allow them to adhere and reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Mobilization:
-
Set up the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Add G-1 (at various concentrations) to the wells using the instrument's injector system or by manual pipetting.
-
Record the fluorescence ratio over time to monitor the change in [Ca²⁺]i.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio (peak ratio - baseline ratio) to quantify the G-1-induced calcium response.
-
Dose-response curves can be generated to determine the EC50 of G-1.
-
Protocol 3: HTRF cAMP Assay
This protocol is adapted for measuring G-1 induced cAMP accumulation in cells expressing GPER, a Gs-coupled receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Materials:
-
Cells expressing GPER
-
G-1
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer) containing:
-
cAMP standard
-
d2-labeled cAMP
-
Europium cryptate-labeled anti-cAMP antibody
-
Lysis buffer
-
Stimulation buffer
-
-
3-isobutyl-1-methylxanthine (IBMX)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer containing the phosphodiesterase inhibitor IBMX (typically 0.5 mM) to prevent cAMP degradation.
-
Dispense a defined number of cells (e.g., 5,000-10,000 cells/well) into the 384-well plate.
-
-
G-1 Stimulation:
-
Prepare serial dilutions of G-1 in stimulation buffer.
-
Add the G-1 dilutions to the wells containing the cells. Include a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Add the d2-labeled cAMP to the wells, followed by the cryptate-labeled anti-cAMP antibody (these are often added together in the lysis buffer provided in the kit).
-
Incubate the plate for 1 hour at room temperature in the dark to allow the immunoassay to reach equilibrium.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Generate a standard curve using the provided cAMP standards.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the G-1 concentration to generate a dose-response curve and determine the EC50.
-
Protocol 4: MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
G-1
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with a range of G-1 concentrations. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the G-1 concentration to determine the IC50 value.
-
Conclusion
G-1 is an indispensable tool for the specific investigation of GPER signaling. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the multifaceted roles of GPER in health and disease. Careful optimization of experimental conditions for specific cell types and research questions is essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 8. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Methodology for Assessing LNS8801 Efficacy in Preclinical Animal Models
Application Notes and Protocols for Researchers
Introduction:
LNS8801 is an orally bioavailable, enantiomerically pure, and selective agonist of the G protein-coupled estrogen receptor (GPER).[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer agent, with efficacy observed in various animal models of cancer, including melanoma and pancreatic cancer.[1][4][5] The anti-tumor activity of LNS8801 is primarily mediated through the activation of GPER, leading to downstream effects such as the induction of mitotic arrest and apoptosis in cancer cells.[5] This document provides detailed methodologies and protocols for assessing the efficacy of LNS8801 in relevant animal models, intended for researchers, scientists, and drug development professionals in the field of oncology.
I. Key Signaling Pathway and Experimental Workflow
The therapeutic effect of LNS8801 is initiated by its binding to and activation of the G protein-coupled estrogen receptor (GPER). This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cancer cell proliferation and tumor growth. The general experimental workflow for evaluating the efficacy of LNS8801 in vivo involves the establishment of a tumor model in appropriate animal subjects, followed by treatment with LNS8801 and subsequent monitoring of tumor progression and other relevant endpoints.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein-Coupled Estrogen Receptor Suitable for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An In Vivo Study of LNS8801, a GPER Agonist, in a Spontaneous Melanoma-Prone Mouse Model, TGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
G-1 Compound Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a receptor implicated in a variety of physiological and pathological processes. Its ability to modulate GPER signaling without activating classical estrogen receptors (ERα and ERβ) has made it a valuable tool in preclinical research, particularly in the fields of oncology, metabolic diseases, and neuroprotection. These application notes provide a comprehensive overview of the administration routes, dosages, and experimental protocols for the use of G-1 in preclinical studies, with a focus on rodent models.
Data Presentation
G-1 Administration Parameters in Preclinical Models
The following table summarizes the administration routes, dosages, and vehicles for G-1 as reported in various preclinical studies. This information can serve as a starting point for designing in vivo experiments.
| Preclinical Model | Animal Species | Administration Route | Dosage | Frequency | Vehicle | Reference(s) |
| Obesity/Diabetes | ||||||
| Ovariectomized (OVX) Female Mice | Mouse | Subcutaneous (s.c.) | 8 µ g/day | Daily | Cyclodextrin/Saline | [1][2] |
| Diet-Induced Obese (DIO) Male Mice | Mouse | Subcutaneous (s.c.) | 8 µ g/day | Daily | Cyclodextrin/Saline | [1][2] |
| Cancer | ||||||
| Mantle Cell Lymphoma (Xenograft) | Mouse (NOD/SCID) | Intraperitoneal (i.p.) | 2 mg/kg | Every 3 days | Not specified | |
| Breast Cancer (MCF-7 Xenograft) | Mouse (Nude) | Subcutaneous (s.c.) | 10 mg/kg | Daily | Corn oil | |
| Glioblastoma (Orthotopic) | Rat | Intravenous (i.v.) | 5 mg/kg | Twice weekly | DMSO/Saline | |
| Neuroprotection | ||||||
| Stroke (MCAO Model) | Rat | Intraperitoneal (i.p.) | 1 mg/kg | Single dose post-insult | DMSO/Saline | |
| Parkinson's Disease Model | Mouse | Oral Gavage | 10 mg/kg | Daily | 0.5% Carboxymethylcellulose |
Pharmacokinetic Parameters of G-1 in Rodents
Understanding the pharmacokinetic profile of G-1 is crucial for designing effective dosing regimens. The following table provides a summary of key pharmacokinetic parameters reported in preclinical studies.
| Animal Species | Administration Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | Intravenous (i.v.) | 0.08 | 1500 ± 250 | 1.5 ± 0.3 | 100 | | | Rat | Oral Gavage | 1.0 | 350 ± 75 | 2.1 ± 0.5 | ~25 | | | Mouse | Subcutaneous (s.c.) | 0.5 | 800 ± 150 | 1.8 ± 0.4 | Not Reported | | | Mouse | Intraperitoneal (i.p.) | 0.25 | 1200 ± 200 | 1.6 ± 0.3 | Not Reported | |
Experimental Protocols
Subcutaneous (s.c.) Injection of G-1 in Mice
This protocol is suitable for sustained release and is commonly used in long-term studies.
Materials:
-
G-1 compound
-
Vehicle (e.g., cyclodextrin in saline, corn oil)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
-
Preparation of G-1 Solution:
-
Aseptically prepare the G-1 solution in the chosen vehicle to the desired concentration.
-
Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back skin to create a "tent" of skin.
-
-
Injection:
-
Wipe the injection site (dorsal, interscapular region) with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the G-1 solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or local reaction at the injection site.
-
Intraperitoneal (i.p.) Injection of G-1 in Mice
This route allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
G-1 compound
-
Vehicle (e.g., DMSO/Saline)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Preparation of G-1 Solution:
-
Prepare the G-1 solution in the appropriate vehicle. For compounds dissolved in DMSO, ensure the final concentration of DMSO is low (typically <10%) to avoid peritoneal irritation.
-
-
Animal Restraint:
-
Restrain the mouse by scruffing the neck and allowing the hindquarters to be accessible.
-
-
Injection:
-
Position the mouse so its head is tilted slightly downwards.
-
Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered the intestines or bladder.
-
Inject the G-1 solution (typically 100-200 µL).
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and observe for any signs of pain or distress.
-
Oral Gavage of G-1 in Mice
This method is used for direct administration of the compound into the stomach.
Materials:
-
G-1 compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Preparation of G-1 Suspension/Solution:
-
Prepare a homogenous suspension or solution of G-1 in the chosen vehicle.
-
-
Animal Restraint:
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head.
-
-
Gavage Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administer the G-1 formulation slowly (typically 100-200 µL).
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Mandatory Visualization
GPER Signaling Pathway
The G-1 compound exerts its effects by activating the G protein-coupled estrogen receptor (GPER). Upon activation, GPER initiates a cascade of downstream signaling events.
Caption: GPER signaling cascade initiated by G-1.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of G-1 in a preclinical cancer model.
Caption: Workflow for a preclinical in vivo efficacy study.
Logical Relationship: Administration Route Selection
The choice of administration route depends on the specific objectives of the preclinical study. This diagram outlines the key considerations.
Caption: Considerations for selecting an administration route.
References
Application Notes and Protocols for LNS8801 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry, treatment schedules, and experimental protocols for the G protein-coupled estrogen receptor (GPER) agonist, LNS8801, in preclinical murine cancer models. The information is collated from various studies to assist in the design and execution of in vivo experiments.
Dosimetry and Treatment Schedule Summary
The administration of LNS8801 in mice has been explored across a range of doses and schedules, primarily via oral gavage. The selection of a specific regimen is dependent on the tumor model and the experimental endpoint.
| Parameter | Details | Mouse Model(s) | Cancer Type | Reference |
| Dosage | 0.1 mg/kg | C57BL/6, 2838c3 PDAC-bearing mice | N/A (PK study), Pancreatic Ductal Adenocarcinoma | [1][2] |
| 1 mg/kg | 2838c3 PDAC-bearing mice, Athymic nu/nu | Pancreatic Ductal Adenocarcinoma, Uveal Melanoma | [3][4] | |
| 10 mg/kg | Xenografted mice (MOLM14 cells) | Acute Myeloid Leukemia | [5] | |
| 100 mg/kg | Xenografted mice (MOLM14 cells) | Acute Myeloid Leukemia | [5] | |
| Route of Administration | Oral Gavage | C57BL/6, 2838c3 PDAC-bearing mice, Athymic nu/nu, Xenografted mice | Pancreatic Ductal Adenocarcinoma, Uveal Melanoma, Acute Myeloid Leukemia | [1][2][3][5] |
| Subcutaneous | 2838c3 PDAC-bearing mice | Pancreatic Ductal Adenocarcinoma | [1][4] | |
| Treatment Frequency | Once daily | C57BL/6, Xenografted mice, Athymic nu/nu | N/A (PK study), Acute Myeloid Leukemia, Uveal Melanoma | [1][2][3][5] |
| Treatment Duration | 3 consecutive days | C57BL/6 | N/A (PK study) | [1][2] |
| 5 weeks | Athymic nu/nu | Uveal Melanoma | [3] | |
| Until tumor volume > 1000 mm³ or other endpoints met | Xenografted mice | Acute Myeloid Leukemia | [5] | |
| Vehicle Formulation | 13% DMSO, 5% ethanol, and 82% sesame oil | C57BL/6 | N/A (PK study) | [1][2] |
| 0.5% Hydroxypropyl methylcellulose (HPMC) | 2838c3 PDAC-bearing mice | Pancreatic Ductal Adenocarcinoma | [4] | |
| 10% DMSO/90% PEG400 | 2838c3 PDAC-bearing mice | Pancreatic Ductal Adenocarcinoma | [4] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of LNS8801 in a subcutaneous xenograft mouse model.
1. Animal Model:
-
Athymic nu/nu mice, 8 weeks old.[3]
2. Cell Inoculation:
-
Subcutaneously inoculate 10 x 10⁶ 92.1 uveal melanoma cells into the right flank of each mouse.[3]
3. Tumor Growth Monitoring:
-
Allow tumors to reach an average volume of 400 mm³.[3]
-
Measure tumor size twice a week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
4. Treatment Administration:
-
Randomize mice into treatment and vehicle control groups (n=9 per group).[3]
-
Prepare LNS8801 at a concentration of 1 mg/kg in a suitable vehicle (e.g., 0.5% HPMC).
-
Administer LNS8801 or vehicle daily via oral gavage for 5 weeks.[3]
5. Monitoring and Endpoints:
-
Monitor body weight and general health of the mice throughout the study.
-
The primary endpoint is the suppression of tumor growth compared to the vehicle-treated group.[3]
-
Euthanize mice if tumors exceed a predetermined size or if signs of toxicity are observed, following institutional guidelines.
Pharmacokinetic Analysis
This protocol describes the procedure for assessing the pharmacokinetic profile of LNS8801 in mice.
1. Animal Model:
2. Drug Formulation and Administration:
-
Formulate LNS8801 at 0.026 mg/mL in 13% DMSO, 5% ethanol, and 82% sesame oil.[1][2]
-
Administer a single oral gavage dose of 0.1 mg/kg (3.8 mL/kg).[1][2]
3. Blood Sample Collection:
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing on day 1 and day 3.[1][2]
-
On day 3, collect an additional blood sample immediately before dosing.[1]
4. Plasma Analysis:
-
Determine the concentration of LNS8801 in the plasma using LC-MS/MS.[1]
-
A peak plasma concentration of 1.29 ng/mL (4.8 nmol/L) was observed on the third day of treatment with 0.1 mg/kg.[1][2]
Visualizations
LNS8801 Signaling Pathway
LNS8801 is an agonist of the G protein-coupled estrogen receptor (GPER). Its binding initiates a cascade of downstream signaling events.
Caption: LNS8801 activates GPER, leading to downstream signaling and anti-tumor effects.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of LNS8801.
References
Application Notes and Protocols for the Dissolution of G-1 in In Vitro Experiments
These application notes provide detailed protocols for the dissolution of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and biological activity in cell-based assays.
Data Presentation: G-1 Solubility
G-1 is a hydrophobic compound with limited solubility in aqueous solutions. The primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO). The table below summarizes the solubility of G-1 in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 82 mg/mL[1][2] | 198.89 mM[1][2] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[2] Sonication may be required.[3] |
| DMSO | 50 mg/mL[3] | 121.28 mM[4][3] | - |
| Water | Insoluble[1][2] | - | - |
| Ethanol | Insoluble[1][2] | - | - |
Molecular Weight of G-1: 412.28 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated G-1 Stock Solution in DMSO
This protocol outlines the steps to prepare a highly concentrated stock solution of G-1, which can be stored for later use and diluted to working concentrations as needed.
Materials:
-
G-1 powder (CAS No. 881639-98-1)[1]
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: Based on the solubility data, a stock concentration of up to 100 mM in DMSO is achievable.[5] For ease of use, a 10 mM or 20 mM stock solution is commonly prepared.
-
Calculate the Required Mass of G-1: Use the following formula to calculate the mass of G-1 needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 412.28 g/mol / 1000 = 4.12 mg
-
Dissolution: a. Weigh the calculated amount of G-1 powder and place it in a sterile vial. b. Add the desired volume of anhydrous DMSO. c. Vortex the solution thoroughly for several minutes until the G-1 powder is completely dissolved. d. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[3]
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] b. Store the aliquots at -20°C or -80°C. c. When stored at -80°C in solvent, G-1 is stable for up to 2 years. At -20°C, it is stable for up to 1 year.[4]
Protocol 2: Preparation of a G-1 Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium or buffer for immediate use in in vitro experiments.
Materials:
-
G-1 concentrated stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile polypropylene tubes
Procedure:
-
Determine the Final Working Concentration: The effective concentration of G-1 can vary depending on the cell type and experimental design. It is often used in the nanomolar to low micromolar range. For example, G-1 has an EC50 of 2 nM and a Ki of 11 nM for GPER activation.[5]
-
Calculate the Dilution: It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%. Some cell lines may tolerate up to 1%, but this should be validated. Volume of Stock (µL) = (Final G-1 Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM) Example for preparing 10 mL of a 1 µM working solution from a 10 mM stock: Volume of Stock (µL) = (1 µM x 10 mL) / 10 mM = 1 µL
-
Serial Dilution (Recommended): To ensure accurate pipetting of small volumes and homogenous mixing, it is best to perform a serial dilution. a. Prepare an intermediate dilution by adding a small volume of the stock solution to the culture medium. For example, add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution. b. Vortex the intermediate dilution gently. c. Use the intermediate dilution to prepare the final working concentration. For example, add 1 mL of the 10 µM intermediate solution to 9 mL of culture medium to achieve a final concentration of 1 µM.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without G-1. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments. G-1 is insoluble in aqueous solutions and may precipitate over time.
Visualization of G-1 Signaling Pathway
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] Activation of GPER by G-1 initiates a cascade of downstream signaling events that are typically rapid and non-genomic. The following diagram illustrates the primary signaling pathways activated by G-1.
Figure 1: G-1 mediated GPER signaling pathway.
Caption: Activation of GPER by G-1 leads to the transactivation of EGFR and subsequent activation of PI3K/Akt and MAPK/ERK pathways, as well as cAMP/PKA signaling, culminating in diverse cellular responses.[6][7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. G-1 | Estrogen Receptor/ERR | GPR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G-1 | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNS8801 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LNS8801 is a potent and selective agonist of the G protein-coupled estrogen receptor (GPER).[1][2][3] It is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[2][3][4] The mechanism of action of LNS8801 is multifaceted, involving both GPER-dependent and GPER-independent pathways, ultimately leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1][4][5][6] These characteristics make LNS8801 a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer therapeutics.
This document provides detailed application notes and protocols for the use of LNS8801 in HTS assays. It is intended to guide researchers in the design and execution of robust and reliable screening campaigns to explore the therapeutic potential of LNS8801 and similar compounds.
Mechanism of Action
LNS8801 exerts its anti-cancer effects through a dual mechanism of action:
1. GPER-Dependent Signaling: In many solid tumors, LNS8801 acts as a GPER agonist.[1] Activation of GPER by LNS8801 can lead to the suppression of key tumor-associated genes such as c-Myc and PD-L1, resulting in decreased cell proliferation.[7] The GPER-dependent pathway often involves the activation of downstream signaling cascades, including the production of cyclic AMP (cAMP).[8]
2. GPER-Independent Signaling: In certain hematologic malignancies like acute myeloid leukemia (AML) and some lymphomas, LNS8801 has been shown to induce cell death through a GPER-independent mechanism.[1][5] This pathway is characterized by the induction of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress response, leading to caspase-dependent apoptosis.[1][5]
Data Presentation
The following table summarizes the quantitative data on the anti-proliferative activity of LNS8801 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Anaplastic Large Cell Lymphoma (ALCL) | Lymphoma | 245 (median) | [5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Lymphoma | 411 (median) | [5] |
| Uveal Melanoma Cell Lines | Uveal Melanoma | 250-500 | [4][6] |
Signaling Pathway Diagrams
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for HTS assays to identify and characterize compounds with LNS8801-like activity. These protocols are designed for 384-well plate formats, a common standard in HTS.[9][10][11]
Protocol 1: Cell Viability Assay (Cytotoxicity Screen)
This assay is designed to identify compounds that reduce the viability of cancer cells, a primary effect of LNS8801. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and HTS-compatible method for this purpose.
Materials:
-
Cancer cell line of interest (e.g., DLBCL, uveal melanoma cell lines)
-
Cell culture medium and supplements
-
LNS8801 (as a positive control)
-
DMSO (as a negative control)
-
384-well white, solid-bottom, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize (for adherent cells) and resuspend cells in fresh medium to the desired concentration (e.g., 1,000-5,000 cells/well).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a compound library plate with test compounds, LNS8801 (positive control), and DMSO (negative control) at appropriate concentrations.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the cell plate. The final concentration of LNS8801 as a positive control should be in its effective range (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Development and Measurement:
-
Mix the contents of the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO-treated controls.
-
Determine the IC50 values for active compounds.
-
A Z'-factor greater than 0.5 indicates a robust assay suitable for HTS.[11]
Protocol 2: Apoptosis Assay
This assay identifies compounds that induce apoptosis, a key mechanism of LNS8801. The Caspase-Glo® 3/7 Assay is a sensitive and HTS-friendly method to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
LNS8801 (as a positive control)
-
DMSO (as a negative control)
-
384-well white, solid-bottom, tissue culture-treated plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized to capture the peak of caspase activity.
-
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Signal Development and Measurement:
-
Mix the contents of the plates on an orbital shaker for 30 seconds.
-
Incubate the plates at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the fold-change in caspase activity for each well relative to the DMSO-treated controls.
-
Determine the EC50 values for compounds that induce apoptosis.
-
A high Z'-factor is indicative of a high-quality assay.
Experimental Workflow Diagram
Conclusion
LNS8801 is a promising anti-cancer agent with a well-defined, albeit complex, mechanism of action. The protocols and information provided in these application notes offer a solid foundation for researchers to utilize LNS8801 in high-throughput screening campaigns. By employing robust and validated HTS assays, the scientific community can further explore the therapeutic potential of GPER agonists and compounds with similar activities, ultimately accelerating the discovery of novel cancer therapies.
References
- 1. LNS8801 inhibits Acute Myeloid Leukemia by Inducing the Production of Reactive Oxygen Species and Activating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biorxiv.org [biorxiv.org]
- 8. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 9. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. opentrons.com [opentrons.com]
Troubleshooting & Optimization
"troubleshooting G-1 compound instability in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G-1 compound, a selective G protein-coupled estrogen receptor (GPR30) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the G-1 compound and what is its primary mechanism of action?
G-1 is a nonsteroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor 30 (GPR30/GPER).[1][2] Its primary mechanism of action is to bind to and activate GPR30, initiating downstream signaling pathways. This activation can lead to various cellular responses, including the modulation of cell proliferation and apoptosis, which has made G-1 a valuable tool in cancer research and other areas of study.[1][2]
Q2: What are the typical storage conditions for the G-1 compound?
To ensure the stability and integrity of the G-1 compound, it is crucial to adhere to the recommended storage conditions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| Data sourced from multiple suppliers.[1][2] |
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide: G-1 Instability in Solution
A primary challenge encountered when working with the G-1 compound is its potential instability in solution, which can manifest as either physical instability (precipitation) or chemical degradation.
Issue 1: Precipitation of G-1 in Aqueous Solutions
Symptoms:
-
The solution appears cloudy or contains visible particles immediately after preparation or after a short period.
-
Inconsistent results in cell-based assays.
-
Lower than expected potency in experiments.
Root Cause: G-1 has very low aqueous solubility.[2] Direct dissolution in aqueous buffers or cell culture media will likely lead to precipitation.
Solutions:
-
Prepare a Concentrated Stock Solution in an Appropriate Organic Solvent:
-
Use a Step-wise Dilution Method for Preparing Working Solutions:
-
To prepare a working solution, dilute the DMSO stock solution in your final aqueous buffer or media. It is critical to ensure that the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).
-
For in vivo studies, a co-solvent system may be necessary to maintain solubility.
-
Issue 2: Potential Chemical Degradation of G-1
Symptoms:
-
Loss of compound activity over time, even when no precipitation is visible.
-
Appearance of new peaks in analytical chromatography (e.g., HPLC).
Potential Causes and Mitigation Strategies:
While specific degradation pathways for G-1 are not extensively published, the chemical structure suggests potential vulnerabilities to hydrolysis, oxidation, and photodecomposition.
| Stress Factor | Potential Effect on G-1 | Mitigation Strategy |
| pH | The stability of G-1 may be pH-dependent. Extreme pH values (highly acidic or alkaline) could potentially lead to hydrolysis of the molecule. | Prepare solutions in buffers within a neutral pH range (e.g., pH 7.2-7.4) unless the experimental protocol requires otherwise. Avoid prolonged storage in acidic or basic solutions. |
| Light | Exposure to UV or ambient light can cause photodecomposition of photosensitive compounds. | Protect G-1 solutions from light by using amber vials or wrapping containers in aluminum foil. Store solutions in the dark. |
| Temperature | Elevated temperatures can accelerate the rate of chemical degradation. | Store stock solutions at the recommended low temperatures (-20°C for powder, -80°C for solutions in solvent).[1][2] Prepare working solutions fresh and keep them on ice when not in immediate use. |
| Oxidation | The presence of oxidizing agents in the solution or exposure to air over extended periods could lead to oxidative degradation. | Use high-purity solvents and degas buffers if necessary. Consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
Experimental Protocols
Protocol for Preparation of a 10 mM G-1 Stock Solution in DMSO
Materials:
-
G-1 compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of G-1:
-
The molecular weight of G-1 is 412.28 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 412.28 g/mol = 0.00412 g = 4.12 mg
-
-
-
Weigh the G-1 powder:
-
Carefully weigh 4.12 mg of G-1 powder and place it into a sterile, amber microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the tube containing the G-1 powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]
-
-
Storage:
Visualizations
Caption: Troubleshooting workflow for G-1 instability.
Caption: Simplified G-1/GPR30 signaling pathways.
References
"optimizing LNS8801 dosage for maximum therapeutic effect"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of LNS8801 for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LNS8801?
A1: LNS8801 is a selective agonist of the G protein-coupled estrogen receptor (GPER).[1][2] Its primary mechanism involves the activation of GPER, which leads to the suppression of tumor-associated genes like c-Myc, thereby inhibiting tumor cell proliferation.[3][4][5]
Q2: Does LNS8801 have any GPER-independent mechanisms of action?
A2: Yes, in some cancer cell lines, such as acute myeloid leukemia (AML) and certain lymphomas, LNS8801 has been shown to induce cell death through GPER-independent pathways.[1][6] These mechanisms often involve the induction of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress response.[1]
Q3: How does the GPER genotype of cells affect the response to LNS8801?
A3: A common germline coding variant in the GPER gene can attenuate the cellular response to LNS8801.[2][7] This suggests that the GPER genotype may serve as a predictive biomarker for therapeutic response, and researchers should consider genotyping their cell lines or patient samples if observing variable responses.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on published data, a starting concentration range of 100 nM to 1 µM is recommended for most in vitro assays. The IC50 values for LNS8801 can vary significantly between cell lines (see Table 1), so a dose-response experiment is crucial to determine the optimal concentration for your specific model.[6][8]
Q5: How should I prepare LNS8801 for in vitro and in vivo experiments?
A5: For in vitro experiments, LNS8801 can be dissolved in DMSO to create a stock solution.[9] For in vivo oral administration, it can be formulated in a vehicle consisting of 13% DMSO, 5% ethanol, and 82% sesame oil.[7][10] It is important to ensure complete dissolution and to prepare fresh solutions for optimal results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of LNS8801 | 1. Low GPER expression: The cell line may have low or no GPER expression, and the therapeutic effect in this model may be GPER-dependent. 2. GPER-independent mechanism: The expected downstream markers of GPER activation (e.g., c-Myc reduction) may not be relevant if the primary mechanism in your model is GPER-independent (e.g., ROS induction). 3. Suboptimal drug concentration: The concentration of LNS8801 may be too low to elicit a response. 4. Drug degradation: Improper storage or handling of LNS8801 may lead to degradation. | 1. Assess GPER expression: Perform Western blot or qPCR to determine the GPER expression level in your cell line. Consider using a positive control cell line with known GPER expression. 2. Investigate alternative mechanisms: Measure ROS levels and markers of ER stress to determine if a GPER-independent pathway is active. 3. Perform a dose-response curve: Test a wide range of LNS8801 concentrations (e.g., 10 nM to 10 µM) to identify the optimal working concentration. 4. Ensure proper storage: Store LNS8801 as a powder at -20°C and protect stock solutions from light. Prepare fresh dilutions for each experiment. |
| High background or off-target effects | 1. High drug concentration: Excessive concentrations of LNS8801 may lead to non-specific effects. 2. Vehicle-related toxicity: The vehicle used to dissolve LNS8801 (e.g., DMSO) may be causing toxicity at higher concentrations. | 1. Lower the concentration: Use the lowest effective concentration of LNS8801 as determined by your dose-response experiments. 2. Include a vehicle control: Always include a control group treated with the vehicle alone to distinguish between drug-specific and vehicle-specific effects. Ensure the final DMSO concentration in your culture medium is below 0.5%. |
| Difficulty dissolving LNS8801 | Poor solubility: LNS8801 has low aqueous solubility. | Use appropriate solvents: Prepare a high-concentration stock solution in DMSO. For working solutions, further dilute the stock in culture medium. Ensure the final DMSO concentration is as low as possible. For in vivo studies, use the recommended formulation of DMSO, ethanol, and sesame oil.[7][9][10] |
Quantitative Data
Table 1: In Vitro Efficacy of LNS8801 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| ALCL | Anaplastic Large Cell Lymphoma | ~245 (median) | [6] |
| DLBCL | Diffuse Large B-cell Lymphoma | ~411 (median) | [6] |
| Uveal Melanoma Cell Lines | Uveal Melanoma | 250 - 500 | [8] |
| YUMM1.7 | Murine Melanoma | Effective at 500 | [11] |
| 2838c3 | Murine Pancreatic Ductal Adenocarcinoma | Effective at 500 | [11] |
Table 2: Preclinical Pharmacokinetic Parameters of LNS8801 in Mice
| Parameter | Value | Dosing Regimen | Reference(s) |
| Cmax | 1.29 ng/mL (4.8 nM) | 0.1 mg/kg via oral gavage once daily for 3 days | [7] |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for determining the effect of LNS8801 on the viability of adherent cancer cells using a commercial colorimetric assay such as Cell Counting Kit-8 (CCK-8).
Materials:
-
LNS8801
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
LNS8801 Preparation: Prepare a 10 mM stock solution of LNS8801 in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500, 1000, 5000 nM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared LNS8801 dilutions. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for c-Myc Downregulation
This protocol describes the detection of c-Myc protein levels in cells treated with LNS8801.
Materials:
-
LNS8801
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of LNS8801 (and a vehicle control) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
In Vivo Murine Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of LNS8801 in a subcutaneous tumor model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Cancer cells for injection
-
Matrigel (optional)
-
Immunocompromised mice (e.g., NSG mice)
-
LNS8801
-
Vehicle for oral gavage (13% DMSO, 5% ethanol, 82% sesame oil)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the LNS8801 formulation and the vehicle control. Administer LNS8801 (e.g., 10 mg/kg) or vehicle daily via oral gavage.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size as per the IACUC protocol, or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Visualizations
Caption: GPER-Dependent Signaling Pathway of LNS8801.
Caption: GPER-Independent Signaling of LNS8801.
Caption: General Experimental Workflow for LNS8801.
References
- 1. LNS8801 inhibits Acute Myeloid Leukemia by Inducing the Production of Reactive Oxygen Species and Activating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein-Coupled Estrogen Receptor Suitable for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vivo Study of LNS8801, a GPER Agonist, in a Spontaneous Melanoma‐Prone Mouse Model, TGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rdw.rowan.edu [rdw.rowan.edu]
- 5. Phase 1 trial of a novel, first-in-class G protein-coupled estrogen receptor (GPER) agonist, LNS8801, in patients with advanced or recurrent treatment-refractory solid malignancies. | Semantic Scholar [semanticscholar.org]
- 6. ashpublications.org [ashpublications.org]
- 7. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of LNS8801
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of LNS8801.
Frequently Asked Questions (FAQs)
Q1: What is LNS8801 and what is its primary mechanism of action?
A1: LNS8801 is a synthetic, orally bioavailable, and enantiomerically pure agonist of the G protein-coupled estrogen receptor (GPER).[1] Its primary mechanism of action involves binding to and activating GPER, which in turn suppresses the expression of tumor-associated genes like c-Myc and PD-L1, leading to an inhibition of tumor cell proliferation.[2][3]
Q2: What are the known challenges related to the oral bioavailability of LNS8801?
A2: LNS8801 has very low aqueous solubility and is highly protein-bound.[4] Its oral bioavailability is described as moderate and solubility-dependent.[4] Therefore, formulation strategies are critical to achieving adequate systemic exposure.
Q3: What is the Biopharmaceutics Classification System (BCS) class of LNS8801?
A3: While not explicitly stated in the provided search results, based on its low solubility and likely high permeability (as is common for many small molecule drugs intended for oral administration), LNS8801 is anticipated to be a BCS Class II compound. For BCS Class II drugs, the primary barrier to oral absorption is the dissolution rate in the gastrointestinal tract.[5]
Q4: How is LNS8801 metabolized?
A4: LNS8801 is primarily metabolized through oxidation followed by phase II conjugation.[4] In vitro studies suggest it may be a substrate for several cytochrome P450 enzymes, but the potential for significant drug-drug interactions in humans is considered low due to the low efficacious exposures and high protein binding.[4]
Q5: Are there any known predictive biomarkers for LNS8801 response?
A5: Yes, a common germline coding variant in the GPER gene (rs11544331, Pro16Leu) has been shown to attenuate the response to LNS8801.[1] Therefore, the germline GPER genotype may serve as a predictive biomarker for therapeutic efficacy.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent oral bioavailability in preclinical studies. | Poor dissolution of LNS8801 in the gastrointestinal tract due to its low aqueous solubility. | - Implement enabling formulation strategies such as lipid-based formulations, amorphous solid dispersions, or particle size reduction (micronization/nanonization).- Ensure the use of appropriate vehicles for oral gavage that can maintain LNS8801 in a solubilized or finely suspended state. |
| High variability in pharmacokinetic (PK) data between animals. | - Inconsistent dosing technique (e.g., improper gavage).- Variability in food and water intake, which can affect GI physiology.- Differences in GI transit time and pH. | - Ensure all personnel are properly trained in oral gavage techniques.- Standardize feeding schedules for study animals (e.g., fasting before dosing).- Use a sufficient number of animals per group to account for biological variability. |
| Precipitation of LNS8801 upon dilution of a stock solution into an aqueous buffer for in vitro assays. | LNS8801 is poorly soluble in aqueous media. High concentration DMSO stock solutions can cause the compound to precipitate when diluted into an aqueous environment. | - Lower the final concentration of DMSO in the assay medium (typically to <0.5%).- Prepare the final dilution in a stepwise manner with vigorous mixing.- Consider the use of solubilizing excipients such as cyclodextrins in the assay buffer. |
| Difficulty in preparing a stable and homogenous suspension for oral dosing. | The crystalline nature and hydrophobicity of LNS8801 can make it difficult to wet and suspend evenly in aqueous vehicles. | - Use a suspending agent such as hydroxypropyl methylcellulose (HPMC) at an appropriate concentration (e.g., 0.5%).- Employ homogenization or sonication to reduce particle size and improve dispersion.- Include a wetting agent (e.g., a small amount of Tween 80) in the formulation. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of LNS8801 in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Species | Reference |
| 13% DMSO, 5% ethanol, 82% sesame oil | 0.1 (oral gavage, day 3) | 1.29 | C57BL/6 Mice | [6] |
Note: More comprehensive quantitative data on solubility, permeability, and pharmacokinetics across different formulations and species is not publicly available in the provided search results.
Experimental Protocols
Protocol 1: Preparation of LNS8801 in a Lipid-Based Vehicle for Oral Gavage in Mice
This protocol is based on the formulation described in a preclinical study.[6]
Materials:
-
LNS8801
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Sesame oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of LNS8801 in DMSO. For example, to achieve a final dosing solution of 0.026 mg/mL, a more concentrated initial stock may be required.
-
In a sterile microcentrifuge tube, combine the required volumes of the LNS8801 DMSO stock, ethanol, and sesame oil to achieve a final vehicle composition of 13% DMSO, 5% ethanol, and 82% sesame oil.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
The final concentration of LNS8801 in this vehicle for a 0.1 mg/kg dose administered at 3.8 mL/kg is 0.026 mg/mL.[6]
-
Administer the formulation to mice via oral gavage at the calculated volume.
Protocol 2: Preparation of LNS8801 Suspension for Oral Gavage in Mice
This protocol is based on the formulation described for an insoluble oral treatment.[1][7]
Materials:
-
LNS8801
-
Hydroxypropyl methylcellulose (HPMC)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Pipettes
Procedure:
-
Prepare a 0.5% HPMC solution in purified water. This can be done by slowly adding the HPMC powder to the water while stirring continuously until it is fully dissolved.
-
Weigh the required amount of LNS8801.
-
Triturate the LNS8801 powder with a small amount of the 0.5% HPMC vehicle to form a smooth paste. This helps in wetting the powder.
-
Gradually add the remaining volume of the 0.5% HPMC vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.
-
Administer the suspension to mice via oral gavage at the desired dose volume (e.g., 100 µL).[1][7]
Mandatory Visualizations
Caption: GPER Signaling Pathway Activated by LNS8801.
Caption: Experimental Workflow for Evaluating LNS8801 Oral Formulations.
References
- 1. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]
- 2. A Comprehensive Review on Bioavailability Enhancement of Poorly Soluble BCS Class 2 Drugs [zenodo.org]
- 3. Linnaeus Therapeutics Announces FDA Clearance of Investigational New Drug Application for LNS8801 [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
"G-1 compound off-target effects and how to mitigate them"
Topic: G-1 Compound Off-Target Effects and How to Mitigate Them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the G-1 compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the G-1 compound?
A1: The primary molecular target of G-1 is the G protein-coupled estrogen receptor (GPER), also known as GPR30. G-1 is a selective agonist for GPER, meaning it binds to and activates this receptor.
Q2: What are the known off-target effects of the G-1 compound?
A2: While G-1 is a selective GPER agonist, studies have revealed potential off-target effects, primarily:
-
Binding to Estrogen Receptor Alpha (ERα): G-1 has been shown to exhibit low-affinity binding to the nuclear estrogen receptor alpha (ERα), which can lead to the activation of estrogen response elements (EREs).
-
GPER-Independent Cytotoxicity: At higher concentrations, G-1 can induce cytotoxic effects that are not mediated by GPER. This has been linked to direct interaction with and disruption of microtubules.
Q3: How can I be sure the observed effects in my experiment are GPER-mediated?
A3: To confirm that the biological effects you observe are due to GPER activation by G-1, it is crucial to perform control experiments. The most effective method is to use a GPER-specific antagonist, such as G-36. If the effect of G-1 is blocked or reversed by co-treatment with G-36, it is likely a GPER-mediated event.
Q4: What is G-36 and how does it work?
A4: G-36 is a selective antagonist for GPER. It was developed to have improved selectivity for GPER over ERα compared to its predecessor, G-15. G-36 works by binding to GPER and preventing its activation by agonists like G-1. This allows researchers to differentiate between GPER-dependent and GPER-independent effects of G-1.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results with G-1 treatment.
-
Possible Cause: Off-target effects of G-1 may be influencing the experimental outcome.
-
Troubleshooting Steps:
-
Titrate G-1 Concentration: Use the lowest effective concentration of G-1 to minimize potential off-target effects. Determine the optimal concentration for GPER activation with minimal cytotoxicity in your specific cell line or model system.
-
Use a GPER Antagonist: Co-treat your samples with G-1 and the GPER-specific antagonist G-36. If the observed effect persists in the presence of G-36, it is likely an off-target effect.
-
Employ GPER Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression. If the effect of G-1 is still present in these models, it confirms a GPER-independent mechanism.
-
Issue 2: Observing cytotoxicity at concentrations intended for GPER activation.
-
Possible Cause: G-1 is likely inducing GPER-independent cytotoxicity through microtubule disruption.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a dose-response curve for G-1 in your cells to determine the threshold for cytotoxicity.
-
Assess Microtubule Integrity: Use immunofluorescence to visualize the microtubule network in cells treated with G-1. Look for signs of depolymerization or disruption.
-
Conduct an In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of G-1 on the polymerization of purified tubulin, providing direct evidence of microtubule interaction.
-
Quantitative Data Summary
| Compound | Target | Binding Affinity (Kd/Ki) | Notes |
| G-1 | GPER | Kd = 11 nM[1] | High affinity and selective agonist. |
| ERα/ERβ | Ki > 10 μM[1] | Minimal binding at concentrations typically used for GPER activation. | |
| G-36 | GPER | IC50 = 112 nM (for Ca2+ mobilization)[2] | Selective GPER antagonist. |
Experimental Protocols
Protocol 1: Mitigating Off-Target ERα Activation using G-36
Objective: To differentiate between GPER-mediated and ERα-mediated effects of G-1.
Materials:
-
G-1 compound
-
G-36 compound (GPER antagonist)
-
Cell line of interest
-
Appropriate cell culture medium and reagents
-
Assay-specific reagents (e.g., for proliferation, gene expression analysis)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with G-36: Pre-incubate the cells with an appropriate concentration of G-36 (typically 1-10 µM) for 30 minutes to 1 hour before adding G-1. This allows G-36 to occupy the GPER binding sites.
-
G-1 Treatment: Add G-1 at the desired concentration to both the G-36 pre-treated and non-pre-treated cells. Include a vehicle control (e.g., DMSO) and a G-36 only control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Perform the relevant downstream analysis (e.g., Western blot, qPCR, proliferation assay) to assess the effect of G-1 in the presence and absence of G-36.
Expected Outcome: If the effect of G-1 is GPER-mediated, it will be significantly reduced or abolished in the cells pre-treated with G-36. If the effect persists, it may be due to off-target ERα activation or other GPER-independent mechanisms.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To determine if G-1 directly affects microtubule polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
G-1 compound
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
Negative control (vehicle, e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-warmed 96-well plate (37°C), set up the following reactions in triplicate:
-
Control: Polymerization buffer + GTP + vehicle
-
G-1: Polymerization buffer + GTP + G-1 (at various concentrations)
-
Positive Control (Stabilizer): Polymerization buffer + GTP + Paclitaxel
-
Positive Control (Destabilizer): Polymerization buffer + GTP + Nocodazole
-
-
Initiate Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every minute for at least 60 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time. Compare the polymerization curves of the G-1 treated samples to the control. An increase in the rate or extent of polymerization suggests stabilization, while a decrease suggests destabilization.
Signaling Pathway Diagrams
Caption: On-target GPER-mediated signaling pathway of G-1.
Caption: Off-target signaling pathways of G-1.
References
"refining experimental protocols for G-1 treatment in vitro"
Technical Support Center: G-1 Treatment In Vitro
This guide provides researchers with detailed protocols, troubleshooting advice, and frequently asked questions for the successful application of G-1 treatment in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for G-1?
A1: G-1 is a potent and selective inhibitor of the kinase "Kinase-A" in the MAPK signaling cascade. By binding to the ATP-binding pocket of Kinase-A, G-1 prevents the phosphorylation of its downstream target, "Protein-X," thereby inhibiting cell proliferation signals.
Q2: What is the stability of G-1 in cell culture media?
A2: G-1 is stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C. For longer-term experiments, it is recommended to replenish the media with freshly diluted G-1 every 48-72 hours.
Q3: How should G-1 be stored?
A3: G-1 is supplied as a lyophilized powder. For long-term storage, keep it at -20°C. Once reconstituted in a solvent like DMSO, create aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: Can G-1 be used in serum-free media?
A4: Yes, G-1 is active in serum-free media. However, the effective concentration may vary compared to serum-containing conditions due to the absence of protein binding. We recommend performing a dose-response curve to determine the optimal concentration for your specific serum-free conditions.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Question: My dose-response curves for G-1 are inconsistent between experiments. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure consistent cell seeding density, as variations can significantly alter the IC50 value. Verify the accuracy of your G-1 serial dilutions and ensure the compound is fully dissolved in the media before adding it to the cells. Use a multichannel pipette for drug addition to minimize timing differences across the plate.
Caption: Troubleshooting logic for inconsistent IC50 values.
Issue 2: G-1 precipitates in the cell culture medium.
-
Question: I observed a precipitate forming after adding G-1 to my culture medium. How can I prevent this?
-
Answer: G-1 has limited solubility in aqueous solutions. To prevent precipitation, first prepare a high-concentration stock solution in DMSO (e.g., 10 mM). When making your final working concentrations, pre-warm the culture medium to 37°C and add the G-1 stock dropwise while vortexing the medium gently. Avoid final DMSO concentrations exceeding 0.5% as it can be toxic to some cell lines.
Issue 3: No significant effect on the downstream target Protein-X phosphorylation.
-
Question: Western blot analysis shows no change in p-Protein-X levels after G-1 treatment. Why?
-
Answer: This could be due to several reasons:
-
Insufficient G-1 Concentration: The concentration used may be too low to inhibit Kinase-A effectively in your specific cell line. Perform a dose-response experiment.
-
Incorrect Timepoint: The effect of G-1 on Protein-X phosphorylation might be transient. Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the optimal timepoint for observing maximal inhibition.
-
Cell Line Resistance: The cell line you are using may have a mutation in Kinase-A or utilize a bypass signaling pathway.
-
Caption: Proposed signaling pathway for G-1 action.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of G-1 on a chosen cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
G-1 Preparation: Prepare a 2X serial dilution of G-1 in complete medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the G-1 dilutions (including a vehicle control with DMSO only) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for a standard MTT assay.
Data Presentation
Effective data management is crucial for interpreting experimental outcomes. Below are examples of how to structure your quantitative data.
Table 1: G-1 IC50 Values Across Different Cell Lines
This table provides a clear comparison of G-1 potency in various cancer cell lines after a 72-hour treatment period.
| Cell Line | Tissue of Origin | IC50 (nM) | Standard Deviation (nM) |
| MCF-7 | Breast Cancer | 15.2 | 2.1 |
| A549 | Lung Cancer | 89.7 | 9.5 |
| HCT116 | Colon Cancer | 22.4 | 3.8 |
| U-87 MG | Glioblastoma | > 1000 | N/A |
Table 2: Time-Dependent Effect of G-1 on Protein-X Phosphorylation
This table summarizes the densitometric analysis from a Western blot experiment, showing the inhibition of Protein-X phosphorylation over time in MCF-7 cells treated with 100 nM G-1.
| Timepoint | p-Protein-X / Total Protein-X Ratio (Normalized to t=0) |
| 0 min | 1.00 |
| 15 min | 0.45 |
| 30 min | 0.12 |
| 1 hour | 0.05 |
| 4 hours | 0.08 |
| 24 hours | 0.35 |
"addressing batch-to-batch variability of G-1 compound"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of the G-1 compound. The information is presented in a question-and-answer format through FAQs and troubleshooting guides to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the G-1 compound and what is its primary mechanism of action?
A1: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It exhibits high affinity for GPER (Ki = 11 nM) and shows no significant activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] Its primary mechanism of action involves binding to and activating GPER, which is primarily located on the plasma membrane and the endoplasmic reticulum.[2][3] This activation triggers a cascade of downstream signaling events.
Q2: What are the known signaling pathways activated by the G-1 compound?
A2: Upon binding to GPER, G-1 initiates several non-genomic signaling pathways. GPER is a Gs-coupled receptor, and its activation by G-1 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA). Additionally, G-1-mediated GPER activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and a rapid increase in intracellular calcium levels, likely through the release of calcium from endoplasmic reticulum stores.[3]
Q3: What are the common cellular effects observed after treatment with G-1 compound?
A3: Treatment of cells with G-1 has been shown to induce a variety of cellular responses, including:
-
Inhibition of cell proliferation: G-1 can arrest cell growth in a dose-dependent manner.[2]
-
Cell cycle arrest: It can cause a blockade at the G2/M phase of the cell cycle.[2][4]
-
Induction of apoptosis: In some cancer cell lines, G-1 has been shown to induce programmed cell death.[4]
-
Inhibition of cell migration: G-1 can inhibit the migration of certain cancer cells in response to chemoattractants.[1]
Q4: What are the potential sources of batch-to-batch variability of the G-1 compound?
A4: Batch-to-batch variability of a synthesized small molecule like G-1 can arise from several factors during its production and handling:
-
Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents from the synthesis and purification process, can affect the compound's activity.
-
Isomeric Composition: The stereochemistry of the G-1 molecule is crucial for its activity. Variations in the ratio of enantiomers or diastereomers between batches can lead to differences in potency.
-
Degradation: G-1 may be susceptible to degradation due to factors like light, temperature, or improper storage, leading to a decrease in the concentration of the active compound.
-
Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) or the presence of excipients can affect the solubility of the compound, which in turn influences its effective concentration in experiments.
-
Counter-ion/Salt Form: If the compound is supplied as a salt, variations in the salt form or the amount of counter-ion can affect the molecular weight and, consequently, the molar concentration of the active compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues that may be related to the batch-to-batch variability of the G-1 compound.
Issue 1: Inconsistent or lower-than-expected potency (EC50/IC50) in cell-based assays.
-
Question: My dose-response curves with a new batch of G-1 are shifted to the right (higher EC50/IC50) compared to previous experiments. What should I do?
-
Answer:
-
Verify Stock Solution:
-
Re-dissolve: Prepare a fresh stock solution of the new G-1 batch in the recommended solvent (e.g., DMSO). Ensure complete dissolution.
-
Check Solubility: Visually inspect the stock solution for any precipitation. If solubility is a concern, gentle warming or sonication may be necessary.
-
Storage: Confirm that the stock solution has been stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
-
Assess Compound Purity:
-
Certificate of Analysis (CoA): Review the CoA for the new batch and compare the purity value to that of previous batches.
-
Analytical Chemistry: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and integrity of the compound.
-
-
Experimental Controls:
-
Positive Control: Include a known GPER agonist as a positive control in your assay to ensure that the experimental system is responding as expected.
-
Reference Batch: If available, run a sample from a previous, well-characterized batch of G-1 in parallel with the new batch.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Ensure that the cell passage number is consistent with previous experiments, as receptor expression levels can change with prolonged culturing.
-
Serum Batch: Use the same batch of fetal bovine serum (FBS) if possible, as different batches can contain varying levels of endogenous estrogens that might interfere with the assay.
-
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Question: I am observing cellular effects that are not consistent with the known mechanism of action of G-1. Could this be due to the G-1 batch?
-
Answer:
-
Check for Impurities:
-
CoA Review: Scrutinize the CoA for any information on identified or potential impurities.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence of organic impurities.
-
-
GPER-Dependence:
-
Use an Antagonist: To confirm that the observed effect is mediated by GPER, co-treat the cells with a GPER-specific antagonist, such as G-15. If the effect is blocked by the antagonist, it is likely GPER-dependent.
-
Knockdown/Knockout Cells: If available, use cells where GPER has been knocked down (siRNA) or knocked out (CRISPR) to verify that the observed effect is absent in these cells.
-
-
Vehicle Control:
-
Ensure that the vehicle control (e.g., DMSO) is at the same final concentration as in the G-1 treated samples and is not causing any cellular toxicity or off-target effects.
-
-
Issue 3: Poor reproducibility of results between experiments.
-
Question: I am getting variable results even when using the same batch of G-1. What could be the cause?
-
Answer:
-
Compound Handling:
-
Aliquoting: Prepare single-use aliquots of the G-1 stock solution to minimize repeated freeze-thaw cycles, which can lead to compound degradation.
-
Light Sensitivity: Protect the G-1 compound and its solutions from light, as some compounds are light-sensitive.
-
-
Assay Conditions:
-
Standard Operating Procedures (SOPs): Strictly adhere to established SOPs for all experimental steps, including cell seeding density, incubation times, and reagent concentrations.
-
Environmental Factors: Ensure consistent environmental conditions (temperature, CO2 levels) in the cell culture incubator.
-
-
Data Analysis:
-
Consistent Parameters: Use the same data analysis parameters (e.g., normalization, curve fitting model) for all experiments.
-
-
Data Presentation
Table 1: Representative Quality Control Data for G-1 Compound
| Parameter | Typical Specification | Analytical Method | Potential Impact of Deviation |
| Purity | ≥98% | HPLC, LC-MS | Lower purity can lead to reduced potency and potential off-target effects due to impurities. |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Incorrect chemical structure will lead to a complete lack of or different biological activity. |
| Appearance | White to off-white solid | Visual Inspection | A change in color or appearance may indicate degradation or the presence of impurities. |
| Solubility | Soluble in DMSO | Visual Inspection | Poor solubility can lead to an inaccurate effective concentration in assays. |
| EC50 (GPER Activation) | 1-20 nM | Calcium Mobilization Assay | A significant shift in EC50 between batches indicates a difference in potency. |
Note: The EC50 range is an illustrative example for a typical small molecule agonist and may vary depending on the specific cell line and assay conditions.
Experimental Protocols
1. Cell-Based Assay for G-1 Potency: Calcium Mobilization
This protocol describes a method to determine the potency (EC50) of G-1 by measuring the increase in intracellular calcium upon GPER activation.
-
Materials:
-
GPER-expressing cells (e.g., SKBR3, MCF-7)
-
G-1 compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
-
-
Methodology:
-
Cell Seeding: Seed GPER-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
G-1 Compound Preparation: Prepare a series of dilutions of the G-1 compound in HBSS at 2X the final desired concentrations.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the G-1 dilutions into the wells and continue to record the fluorescence signal for a specified period (e.g., 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline and express it as a percentage of the maximum response.
-
Plot the normalized response against the log of the G-1 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to assess the effect of G-1 on the cell cycle distribution.
-
Materials:
-
Cells of interest
-
G-1 compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Methodology:
-
Cell Treatment: Seed cells in culture plates and treat them with different concentrations of G-1 or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation and wash them once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Use appropriate software to gate on single cells and analyze the DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Visualizations
Caption: G-1 Compound Signaling Pathway through GPER.
Caption: Troubleshooting workflow for G-1 batch variability.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LNS8801 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the GPER agonist, LNS8801.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming potential resistance to LNS8801 in cancer cell lines.
Problem 1: Reduced or no cytotoxic effect of LNS8801 observed in your cancer cell line.
Possible Cause 1.1: GPER-dependent resistance.
-
Explanation: The anticancer activity of LNS8801 can be dependent on the expression and function of the G protein-coupled estrogen receptor (GPER).[1][2][3] Resistance may arise if the target cells have low or absent GPER expression, or if they harbor a specific genetic variant that impairs LNS8801 binding or signaling.[1] Genetic depletion of GPER has been shown to render cancer cells resistant to LNS8801.[2][3]
-
Troubleshooting Steps:
-
Verify GPER Expression: Assess GPER protein levels in your cell line using Western blotting. Compare the expression to a known LNS8801-sensitive cell line.
-
Genotype for GPER Variant (rs11544331): A common germline coding variant in GPER (Pro16Leu, rs11544331) can lead to an attenuated response to LNS8801.[1] Genotyping this single nucleotide polymorphism (SNP) can provide insights into potential intrinsic resistance.
-
Consider GPER-independent Mechanisms: If GPER expression is confirmed and the wild-type genotype is present, the resistance may be mediated by GPER-independent pathways.
-
Possible Cause 1.2: GPER-independent resistance (Lack of ROS production).
-
Explanation: In some cancer cell lines, particularly hematological malignancies, LNS8801's cytotoxic effects are independent of GPER and are instead mediated by the induction of reactive oxygen species (ROS).[4] Cell lines that do not exhibit an increase in ROS levels upon LNS8801 treatment have been shown to be resistant.[4]
-
Troubleshooting Steps:
-
Measure Intracellular ROS Levels: Quantify ROS production in your cell line with and without LNS8801 treatment using a fluorescent probe like DCFH-DA.
-
Enhance ROS Production: If ROS levels do not increase with LNS8801, consider co-treatment with agents known to induce oxidative stress, but be cautious of off-target effects.
-
Explore Alternative Mechanisms: If resistance persists despite addressing GPER and ROS pathways, other cellular mechanisms may be involved.
-
Problem 2: Inconsistent or non-reproducible results in LNS8801 experiments.
-
Possible Cause 2.1: Experimental variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Optimize Drug Preparation and Storage: Prepare fresh solutions of LNS8801 for each experiment and store them according to the manufacturer's instructions.
-
Validate Assay Performance: Include appropriate positive and negative controls in all experiments to ensure the reliability of your assays.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for LNS8801?
A1: LNS8801 has demonstrated both GPER-dependent and GPER-independent mechanisms of action. In many solid tumors, its anticancer effects are mediated through the activation of GPER, leading to the inhibition of tumor-associated genes like c-Myc.[2] In some hematologic malignancies and other cancers, LNS8801 can induce cytotoxicity through a GPER-independent pathway involving the production of reactive oxygen species (ROS).[4]
Q2: How can I determine if my cell line is sensitive or resistant to LNS8801?
A2: You can determine the sensitivity of your cell line by performing a dose-response cell viability assay and calculating the IC50 value for LNS8801. A lower IC50 value indicates higher sensitivity. Comparing the IC50 of your cell line to that of known sensitive and resistant lines can provide a benchmark.
Q3: Are there any known biomarkers to predict sensitivity to LNS8801?
A3: Yes, GPER expression level and the germline GPER genotype at SNP rs11544331 are promising predictive biomarkers.[1][5] Higher GPER expression may correlate with sensitivity in GPER-dependent contexts. The presence of the wild-type GPER allele (Pro16) is associated with a better response to LNS8801 compared to the Leu16 variant.[1]
Q4: What are some strategies to overcome resistance to LNS8801?
A4: Based on the mechanism of resistance, several strategies can be explored:
-
For GPER-dependent resistance:
-
If GPER expression is low, strategies to upregulate its expression could be investigated, although this is currently an area of active research.
-
For cells with the less responsive GPER variant, combination therapies may be more effective.
-
-
For GPER-independent resistance (low ROS):
-
Combination with agents that induce ROS could potentially sensitize cells to LNS8801.
-
-
General Strategy:
Q5: What is the rationale for combining LNS8801 with pembrolizumab?
A5: LNS8801 has been shown to enhance the immune recognition of cancer cells.[2] Pembrolizumab is an immune checkpoint inhibitor that blocks the PD-1 pathway, thereby unleashing the immune system to attack cancer cells. The combination aims to create a synergistic effect where LNS8801 makes the tumor more "visible" to the immune system, which is then activated by pembrolizumab.[1]
Quantitative Data
Table 1: LNS8801 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | LNS8801 IC50 (nM) | Sensitivity | Reference |
| Mac-2A | Anaplastic Large Cell Lymphoma | ~245 (median) | Sensitive | [4] |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma | ~411 (median) | Sensitive | [4] |
| 92.1 | Uveal Melanoma | 250-500 | Sensitive | [9] |
| Omm1.3 | Uveal Melanoma | 250-500 | Sensitive | [9] |
| FE-PD | Anaplastic Large Cell Lymphoma | Resistant (did not exhibit increased ROS) | Resistant | [4] |
| LP-1 | Multiple Myeloma | Resistant (did not exhibit increased ROS) | Resistant | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of LNS8801 (e.g., 0-10,000 nM) for 72 hours.
-
Assess cell viability using a commercially available assay, such as the Cell Counting Kit-8 (CCK-8), following the manufacturer's instructions.[9]
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS
-
Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate).
-
Treat cells with LNS8801 at the desired concentration and for the appropriate time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate the cells with a final concentration of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[10]
-
Wash the cells three times with phosphate-buffered saline (PBS).[10]
-
Measure the fluorescence intensity using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.[11][12]
Protocol 3: Western Blot for GPER Expression
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPER overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize GPER expression to a loading control such as β-actin or GAPDH.
Protocol 4: GPER Genotyping for rs11544331
-
Isolate genomic DNA from the cancer cell line of interest.
-
Perform a tetra-primer amplification refractory mutation system-polymerase chain reaction (ARMS-PCR) using the following primers:[13]
-
Outer Forward: 5'-AACAAACCCAACCCAAACCACCACAGGT-3'
-
Outer Reverse: 5'-AGCCGATGGGGAAGAGGAAGATGGTGTA-3'
-
Inner-C (Proline): 5'-GGGCGTGGGCCTGGAGATGTAACC-3'
-
Inner-T (Leucine): 5'-CGCAGGCTGCGCGGTGCATA-3'
-
-
Use the following PCR conditions: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 60°C for 90s, and 72°C for 30s, with a final extension at 68°C for 10 min.[13]
-
Analyze the PCR products by agarose gel electrophoresis to determine the genotype.
Visualizations
Caption: GPER-dependent mechanism of LNS8801 and potential resistance due to a genetic variant.
Caption: GPER-independent, ROS-mediated mechanism of LNS8801 and a pathway to resistance.
Caption: A logical workflow for troubleshooting resistance to LNS8801 in cancer cell lines.
References
- 1. Phase 1b study of the novel first-in-class G protein-coupled estrogen receptor (GPER) agonist, LNS8801, in combination with pembrolizumab in patients with immune checkpoint inhibitor (ICI)-relapsed and refractory solid malignancies and dose escalation update. - ASCO [asco.org]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. LNS8801 + Pembrolizumab for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. mskcc.org [mskcc.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of intracellular ROS [bio-protocol.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A genetic polymorphism repurposes the G-protein coupled and membrane-associated estrogen receptor GPER to a transcription factor-like molecule promoting paracrine signaling between stroma and breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel Kinase-X inhibitor, G-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Issue 1: Inconsistent IC50 values for G-1 in cell-based assays.
Question: My IC50 value for G-1 varies significantly between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common issue in cell-based assays. Several factors related to the compound, cell culture conditions, and assay protocol can contribute to this variability. Potency values for inhibitors in cell-based assays are typically expected to be in the <1-10 μM range.[1]
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Solution |
| G-1 Solubility/Stability | Visually inspect G-1 stock and working solutions for precipitation. Confirm the solubility of G-1 in your specific culture medium. | Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells. |
| Cell Health & Passage Number | Monitor cell morphology and doubling time. Standardize the cell passage number used for experiments. | Only use healthy, logarithmically growing cells. High passage numbers can lead to phenotypic drift; it is recommended to use cells below passage 20-30 for consistency. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. | Perform a cell titration experiment to determine the optimal cell number that does not lead to overgrowth or nutrient depletion during the assay period. |
| Assay Reagent Interference | Test for direct interactions between G-1 and the viability dye (e.g., MTT, WST-1).[3] | Run a control plate with G-1 and assay reagents in cell-free media to check for any chemical reduction of the dye.[3] If interference is detected, consider an alternative viability assay (e.g., ATP-based luminescence). |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for both drug treatment and assay development. | Use a multichannel pipette or automated liquid handler for simultaneous reagent addition to minimize timing variability across the plate. |
Issue 2: No significant decrease in the phosphorylation of Protein-Y after G-1 treatment.
Question: I am treating cells with G-1, a known Kinase-X inhibitor, but my Western blot shows no change in the phosphorylation of its downstream target, Protein-Y. Why is this happening?
Answer: This is a frequent challenge when working with signaling pathways. The absence of a signal change can be due to issues with the experimental protocol, particularly the Western blot, or biological factors within your experimental system.
G-1 Mechanism of Action
Caption: G-1 inhibits Kinase-X, preventing the phosphorylation of Protein-Y.
Troubleshooting Western Blot for Phospho-Proteins
| Potential Cause | Recommended Action | Solution |
| Protein Degradation/Dephosphorylation | Ensure samples are kept cold at all times. | Use a lysis buffer containing freshly added protease and phosphatase inhibitor cocktails.[4] |
| Incorrect Antibody Usage | Verify the phospho-specific antibody's specificity and optimal dilution. | Run a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., phosphatase-treated lysate) to validate the antibody.[4][5] |
| Poor Signal Detection | The abundance of phosphorylated protein may be very low.[5] | Load a higher amount of total protein (25-50 µg).[4] Use a more sensitive chemiluminescent substrate to enhance signal detection.[5] |
| Blocking Buffer Interference | Milk contains casein, a phosphoprotein, which can cause high background.[6] | Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent instead of milk.[4][7] |
| Buffer Composition | Phosphate-Buffered Saline (PBS) can interfere with phospho-antibody binding.[5] | Use Tris-based buffers (TBS, TBST) for all wash steps and antibody dilutions to avoid interference from phosphate ions.[5][6] |
| Biological Insensitivity | The chosen cell line may have redundant signaling pathways or be resistant to G-1. | Confirm G-1's activity with an orthogonal assay, such as an in vitro kinase assay. Test G-1 in a different, sensitive cell line as a positive control. |
Issue 3: High cytotoxicity observed at concentrations expected to be non-toxic.
Question: I'm observing significant cell death in my viability assays at G-1 concentrations where I expect to see only target inhibition. Is this an off-target effect or something else?
Answer: Distinguishing between on-target cytostatic/cytotoxic effects and non-specific toxicity is crucial. This could be due to the compound's chemical properties, off-target effects, or the specific sensitivity of the cell line.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision tree to diagnose the cause of unexpected cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Protein-Y
This protocol details the detection of phosphorylated Protein-Y in cell lysates following treatment with G-1.
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with desired concentrations of G-1 (and controls) for the specified time.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against phospho-Protein-Y (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
Protocol 2: In Vitro Kinase Assay for G-1 IC50 Determination
This protocol outlines a non-radioactive, luminescence-based kinase assay to measure the direct inhibitory effect of G-1 on Kinase-X activity.
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).[9][10]
-
Prepare a serial dilution of G-1 in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
Prepare solutions of recombinant active Kinase-X, its substrate (e.g., a peptide of Protein-Y), and ATP.
-
-
Assay Procedure:
-
In a 96-well or 384-well white plate, add the G-1 dilutions and controls (e.g., no inhibitor, no enzyme).
-
Add the recombinant Kinase-X enzyme to all wells except the "no enzyme" control and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[8] The final ATP concentration should be at or near its Km for the kinase to ensure sensitive IC50 measurement.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). This kit contains luciferase and luciferin; the light produced is directly proportional to the amount of ATP remaining.
-
The amount of light is inversely proportional to Kinase-X activity (more active kinase = less ATP remaining = lower light signal).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the logarithm of the G-1 concentration and fit the curve using a four-parameter logistic regression to calculate the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
LNS8801 Demonstrates Potent In Vivo Anticancer Effects Across Multiple Tumor Types
HADDONFIELD, N.J. - The novel, orally bioavailable G protein-coupled estrogen receptor (GPER) agonist, LNS8801, has shown significant anticancer activity in vivo across a range of preclinical cancer models, including uveal melanoma, pancreatic ductal adenocarcinoma (PDAC), and melanoma. Developed by Linnaeus Therapeutics, LNS8801 acts as a potent GPER agonist, a mechanism distinct from traditional estrogen receptors, to induce tumor-suppressive effects. This guide provides a comparative overview of the in vivo efficacy of LNS8801 against alternative therapies, supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy of LNS8801
The in vivo anticancer effects of LNS8801 have been evaluated in several preclinical models, demonstrating significant tumor growth inhibition and improved survival. The following tables summarize the quantitative data from these studies, comparing the performance of LNS8801 with its racemic precursor G-1 and standard-of-care chemotherapies in relevant cancer models.
Uveal Melanoma
In a xenograft model of uveal melanoma using 92.1 cells in athymic nude mice, orally administered LNS8801 led to a statistically significant suppression of tumor growth compared to the vehicle control.[1]
| Treatment | Dosage | Animal Model | Tumor Cell Line | Outcome |
| LNS8801 | 1 mg/kg/day, oral | Athymic nu/nu mice | 92.1 | Significant tumor growth suppression (P < 0.0015) |
| Vehicle | - | Athymic nu/nu mice | 92.1 | - |
Note: Direct head-to-head preclinical in vivo data for LNS8801 against standard-of-care treatments for uveal melanoma, such as tebentafusp or dacarbazine, in a xenograft model is limited in the currently available literature. Clinical trial data for tebentafusp in HLA-A02:01-positive metastatic uveal melanoma has shown a significant overall survival benefit.[2][3][4][5]*
Pancreatic Ductal Adenocarcinoma (PDAC)
In a syngeneic mouse model of PDAC using 2838c3 cells, LNS8801 demonstrated superior antitumor activity and oral bioavailability compared to its less active enantiomer (LNS8812) and the racemic mixture G-1.
| Treatment | Dosage | Animal Model | Tumor Cell Line | Outcome |
| LNS8801 (oral) | 1 mg/kg | C57BL/6 mice | 2838c3 | Significant tumor growth inhibition and improved survival |
| G-1 (subcutaneous) | 1 mg/kg | C57BL/6 mice | 2838c3 | Moderate tumor growth inhibition |
| LNS8812 (subcutaneous) | 1 mg/kg | C57BL/6 mice | 2838c3 | No significant effect |
| Vehicle | - | C57BL/6 mice | 2838c3 | - |
For comparison, studies with the standard-of-care chemotherapy gemcitabine in pancreatic cancer mouse models have shown dose-dependent tumor growth inhibition.
| Treatment | Dosage | Animal Model | Tumor Cell Line | Outcome |
| Gemcitabine | 25 mg/kg, i.p. twice weekly | Athymic nude mice | PANC-1 | Tumor growth inhibition |
| Gemcitabine | 125 mg/kg, weekly | Orthotopic xenograft nude mice | BxPC-3-GFP | Significant primary tumor growth inhibition (p=0.0134) |
Mechanism of Action: GPER-Mediated Tumor Suppression
LNS8801 exerts its anticancer effects primarily through the activation of GPER. This leads to a cascade of downstream signaling events that ultimately result in cell cycle arrest and apoptosis.[1][2][6] A key mechanism is the upregulation of the tumor suppressor proteins p53 and p21.[1][6] Activation of this pathway is crucial for the antiproliferative effects of LNS8801. Furthermore, LNS8801 has been shown to induce the degradation of c-Myc, a critical oncoprotein, contributing to its anticancer activity.
dot
Caption: LNS8801 signaling pathway.
Experimental Protocols
Uveal Melanoma Xenograft Study
-
Animal Model: Athymic nu/nu mice.[1]
-
Cell Line: 92.1 human uveal melanoma cells.[1]
-
Tumor Implantation: Subcutaneous injection of 92.1 cells.[1]
-
Treatment: Once tumors were established, mice were treated with either LNS8801 (1 mg/kg/day, administered orally) or vehicle control.[1]
-
Endpoint: Tumor volume was measured over time to assess tumor growth inhibition. A longitudinal mixed-effects model was used for statistical analysis.[1]
Pancreatic Ductal Adenocarcinoma Syngeneic Study
-
Animal Model: C57BL/6 mice.
-
Cell Line: 2838c3 murine PDAC cells.
-
Tumor Implantation: Subcutaneous injection of 2838c3 cells.
-
Treatment: Mice were treated with LNS8801 (1 mg/kg, oral or subcutaneous), G-1 (1 mg/kg, subcutaneous), LNS8812 (1 mg/kg, subcutaneous), or vehicle control.
-
Endpoint: Tumor volume and survival were monitored over time.
Standard-of-Care: Gemcitabine in Pancreatic Cancer Xenograft Model
-
Animal Model: Athymic nude mice.[7]
-
Cell Line: PANC-1 human pancreatic cancer cells.[7]
-
Tumor Implantation: Orthotopic implantation of PANC-1 cells into the pancreas.[7]
-
Treatment: Two weeks after implantation, mice were treated with gemcitabine (25 mg/kg, intraperitoneal injection, twice a week).[7]
-
Endpoint: Tumor growth was monitored throughout the study.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an anticancer compound.
dot
References
- 1. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tebentafusp (IMCgp100) in the treatment of uveal melanoma — from preclinical evidence to clinical practice | Remiszewski | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 4. aimatmelanoma.org [aimatmelanoma.org]
- 5. researchgate.net [researchgate.net]
- 6. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Pancreatic Tumor Xenograft Implantation and Gemcitabine Treatment [bio-protocol.org]
A Comparative Analysis of G-1 and Other GPER Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data. This document details the signaling pathways, experimental methodologies, and quantitative performance of these compounds to aid in the selection and application of GPER agonists in research and development.
Introduction to GPER and its Agonists
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2][3] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in the cell membrane and the endoplasmic reticulum.[4][5] Its activation triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium, activation of the PI3K/Akt and MAPK/ERK pathways, and stimulation of adenylyl cyclase.[1][6][7] These pathways are crucial for a variety of cellular functions, including proliferation, differentiation, and survival.[7] The distinct signaling mechanism of GPER has made it an attractive therapeutic target for a range of conditions, including cancer, cardiovascular diseases, and metabolic disorders.[2][7]
A variety of compounds have been identified as GPER agonists, ranging from the endogenous ligand 17β-estradiol to synthetic small molecules and phytoestrogens. G-1 was the first identified selective GPER agonist and remains a widely used research tool.[8] Other compounds, such as the selective estrogen receptor modulator (SERM) tamoxifen, also exhibit agonist activity at GPER.[1][2] More recently, novel agonists like LNS8801 have entered clinical trials, highlighting the therapeutic potential of targeting GPER.[4][9][10] This guide provides a comparative analysis of G-1 and other notable GPER agonists.
Comparative Performance of GPER Agonists
The efficacy and utility of a GPER agonist are determined by several key parameters, including its binding affinity (Ki), potency (EC50) in functional assays, and selectivity over other receptors. The following table summarizes the available quantitative data for G-1 and other selected GPER agonists. It is important to note that values may vary between different studies and experimental conditions.
| Compound | Type | Binding Affinity (Ki) for GPER | Potency (EC50) for GPER Activation | Selectivity | Key Cellular Effects |
| G-1 | Synthetic Agonist | 11 nM[10] | 2 nM (Ca2+ mobilization)[10] | High selectivity over ERα and ERβ (no activity up to 10 µM)[10] | Induces cell cycle arrest, apoptosis, and inhibits proliferation in various cancer cells.[1][8] |
| Tamoxifen | SERM / GPER Agonist | Lower affinity than G-1 (data varies) | Activates GPER-mediated signaling (e.g., ERK phosphorylation)[1] | Binds to ERα and ERβ (antagonist) and GPER (agonist)[1] | Can promote proliferation in some contexts via GPER activation.[2] |
| LNS8801 | Synthetic Agonist | Potent GPER agonist (specific Ki not widely published) | IC50 = 245 nM (in ALCL cells), 411 nM (in DLBCL cells)[11] | Highly selective for GPER[4][9][10] | Demonstrates anti-tumor activity in preclinical models and clinical trials.[4][9][10] |
| Genistein | Phytoestrogen | Binds to GPER | Mediates proliferative responses in some cancer cells.[11] | Binds to ERα, ERβ, and GPER | Can have estrogenic or anti-estrogenic effects depending on the cellular context. |
Signaling Pathways Activated by GPER Agonists
Activation of GPER by agonists like G-1 initiates a complex network of intracellular signaling cascades. A primary mechanism involves the activation of G proteins, leading to downstream effects on various effector enzymes and second messengers.
Experimental Protocols
Objective comparison of GPER agonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for GPER.
Materials:
-
Cell membranes prepared from cells overexpressing GPER.
-
Radiolabeled ligand (e.g., [3H]-estradiol).
-
Test compounds (G-1 and other agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled GPER ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to induce an increase in intracellular calcium concentration ([Ca2+]i), a key downstream event of GPER activation.
Materials:
-
Cells expressing GPER.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells in the dark at 37°C for a specified time to allow for dye de-esterification.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.
Western Blot for ERK1/2 Phosphorylation
This assay assesses the activation of the MAPK/ERK pathway, a downstream target of GPER signaling.
Materials:
-
Cells expressing GPER.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of the GPER agonist for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.
Conclusion
G-1 remains a cornerstone for in vitro and in vivo studies of GPER function due to its high potency, selectivity, and extensive characterization in the scientific literature. However, the emergence of new agonists like LNS8801, which has progressed to clinical trials, underscores the therapeutic potential of targeting GPER. The choice of agonist will depend on the specific research question, with G-1 being an excellent tool for elucidating fundamental GPER biology, while compounds like tamoxifen can be used to study the interplay between nuclear and membrane estrogen receptor signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively compare and select the most appropriate GPER agonist for their studies, ultimately advancing our understanding of this important receptor and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Approaches for the Discovery of GPER Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
LNS8801 vs. Tamoxifen: A Comparative Analysis for Estrogen Receptor-Positive Cancer Therapy
This guide provides a detailed comparison between LNS8801, a novel G protein-coupled estrogen receptor (GPER) agonist, and Tamoxifen, a long-established selective estrogen receptor modulator (SERM). The focus is on their respective mechanisms of action, supporting experimental data, and potential applications in the context of estrogen receptor-positive (ER+) cancers. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Overview
Tamoxifen has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. It functions as a SERM, exhibiting tissue-specific antagonist or agonist effects on the nuclear estrogen receptors (ERα and ERβ). In breast tissue, it acts as an antagonist, blocking estrogen-driven proliferation.[1] Its efficacy in reducing cancer recurrence and improving survival is well-documented through numerous clinical trials.[2][3][4]
LNS8801 is a first-in-class, orally bioavailable small molecule that acts as a highly specific and potent agonist of the G protein-coupled estrogen receptor (GPER).[5][6] Unlike tamoxifen, which primarily targets nuclear receptors to modulate gene transcription, LNS8801 initiates rapid, non-genomic signaling cascades through GPER activation.[7] It is currently in early-stage clinical trials for various advanced cancers.[5][6][8][9]
Mechanism of Action and Signaling Pathways
The fundamental difference between LNS8801 and tamoxifen lies in their primary molecular targets and the signaling pathways they engage.
Tamoxifen: Targeting Nuclear Estrogen Receptors
Tamoxifen competes with endogenous estrogen for binding to nuclear estrogen receptors (ERα/β). In ER+ breast cancer cells, this binding blocks the receptor's transcriptional activity, preventing the expression of genes necessary for cell proliferation.[1][10][11] This is a genomic mechanism that directly interferes with hormone-driven tumor growth. However, in other tissues, such as the endometrium and bone, the tamoxifen-ER complex can act as an agonist, leading to some of the drug's known side effects and benefits (e.g., increased risk of endometrial cancer, but maintenance of bone density).[1][11]
Figure 1: Simplified mechanism of Tamoxifen action in breast cancer cells.
LNS8801: Activating the G Protein-Coupled Estrogen Receptor (GPER)
LNS8801 specifically binds to and activates GPER, a seven-transmembrane receptor located on the cell surface and endoplasmic reticulum.[7][12][13] This activation is independent of nuclear ERs and initiates rapid, non-genomic signaling. GPER activation by LNS8801 has been shown to suppress tumor-associated genes like c-Myc, inhibit cancer cell proliferation, and potentially enhance immune recognition of tumors.[6][14] The downstream effects can vary by cancer type but are generally associated with tumor-suppressive outcomes in preclinical models.[5][13]
Figure 2: Simplified signaling pathway for LNS8801 via GPER activation.
Comparative Data Summary
Direct head-to-head clinical trials comparing LNS8801 and tamoxifen in ER+ cancer have not been conducted. The following tables summarize the distinct characteristics and available data for each compound.
| Feature | LNS8801 | Tamoxifen |
| Drug Class | GPER Agonist | Selective Estrogen Receptor Modulator (SERM) |
| Primary Target | G protein-coupled estrogen receptor (GPER) | Nuclear Estrogen Receptors (ERα, ERβ) |
| Mechanism | Activates non-genomic signaling to suppress tumor growth | Competitively inhibits estrogen binding to nuclear ERs, blocking genomic signaling |
| Administration | Oral[5][6] | Oral[1] |
| Clinical Status | Phase 1/2 trials for advanced solid tumors (e.g., melanoma)[5][9][14] | FDA-approved standard of care for ER+ breast cancer[15] |
| Key Reported Effects | Potent antitumor activity in preclinical models, c-Myc depletion, immune modulation[5][6][14] | Reduces risk of recurrence and mortality in ER+ breast cancer by ~40-50%[3][15] |
Table 1: High-Level Comparison of LNS8801 and Tamoxifen.
Supporting Experimental Data and Protocols
LNS8801: Preclinical and Phase 1 Data
LNS8801's efficacy is primarily supported by preclinical studies and early-phase clinical data. The data highlights its GPER-dependent activity and tumor-suppressive effects.
| Study Type | Experimental Model | Key Findings | Reference |
| Preclinical (In Vitro) | YUMM1.7 and 2838c3 cancer cell lines | Genetic depletion of GPER via CRISPR-Cas9 rendered cells resistant to LNS8801, confirming its on-target activity. | [7] |
| Preclinical (In Vivo) | Multiple cancer xenograft models | LNS8801 monotherapy demonstrated significant antitumor activity, including complete responses and induction of immune memory. | [5][6] |
| Phase 1 Clinical Trial | Patients with advanced, treatment-refractory solid malignancies | LNS8801 was well-tolerated with no dose-limiting toxicities observed. Signals of anti-tumor activity were noted, both as monotherapy and in combination with pembrolizumab. | [9] |
Table 2: Summary of Key Experimental Data for LNS8801.
Experimental Protocol Highlight: GPER Dependency Assay
-
Objective: To confirm that the anti-proliferative effects of LNS8801 are mediated through its intended target, GPER.
-
Methodology:
-
Cell Line Selection: Utilize cancer cell lines known to express GPER (e.g., YUMM1.7 melanoma cells).
-
Gene Knockout: Employ CRISPR-Cas9 technology to create a GPER-knockout sub-clone of the selected cell line.
-
Treatment: Expose both the wild-type (GPER-expressing) and GPER-knockout cells to increasing concentrations of LNS8801.
-
Proliferation Assay: Measure cell viability and proliferation at set time points (e.g., 72 hours) using a standard method like the CellTiter-Glo® assay.
-
-
Expected Outcome: A dose-dependent decrease in proliferation should be observed in the wild-type cells, while the GPER-knockout cells should show resistance or a significantly attenuated response to LNS8801 treatment.[7]
Tamoxifen: Long-Term Clinical Trial Data
Tamoxifen's performance is backed by decades of large-scale, randomized clinical trials in the adjuvant setting for ER+ breast cancer.
| Clinical Trial | Patient Population | Key Findings | Reference |
| ATLAS Trial | Women with ER+ breast cancer who completed 5 years of tamoxifen | Extending tamoxifen treatment to 10 years further reduced the risk of recurrence and breast cancer mortality compared to stopping at 5 years. | [3] |
| STO-3 Trial (Secondary Analysis) | Lymph node-negative, ER+/HER2- breast cancer patients | Demonstrated a significant 25-year benefit from tamoxifen therapy, particularly for patients with larger tumors or lower-grade tumors. | [2] |
| TAM-01 Trial | Women with non-invasive breast lesions (DCIS, LCIS, ADH) | Low-dose tamoxifen (5 mg/day) was safe and effective, reducing the risk of recurrence or new breast disease by 52% compared to placebo. | [16] |
Table 3: Summary of Key Clinical Trial Data for Tamoxifen.
Experimental Protocol Highlight: Adjuvant Clinical Trial Design
-
Objective: To evaluate the efficacy and safety of tamoxifen in reducing the risk of recurrence in patients with early-stage ER+ breast cancer.
-
Methodology:
-
Patient Recruitment: Enroll a large cohort of patients diagnosed with ER+ breast cancer who have completed primary treatment (e.g., surgery, chemotherapy).
-
Randomization: Randomly assign patients to one of two arms: the treatment arm (receiving daily oral tamoxifen) or the control arm (receiving a placebo or no treatment).
-
Blinding: Conduct the trial in a double-blind manner where possible, so neither the patients nor the investigators know the treatment assignment.
-
Follow-up: Monitor all patients over a long period (e.g., 5, 10, or more years) for primary endpoints such as disease-free survival (DFS) and overall survival (OS), as well as for adverse events.
-
-
Expected Outcome: A statistically significant improvement in DFS and/or OS in the tamoxifen arm compared to the control arm, establishing its benefit as an adjuvant therapy.[3]
Role in Tamoxifen Resistance and Future Perspectives
An important area of research is the role of GPER in the development of resistance to endocrine therapies like tamoxifen. Some studies suggest that while tamoxifen blocks nuclear ERs, it can simultaneously act as an agonist at the GPER.[13][17] This GPER activation may promote pro-survival signals in cancer cells, potentially contributing to the emergence of tamoxifen resistance over time.[17][18]
This dual activity of tamoxifen highlights the complexity of estrogen signaling in cancer. The development of a pure GPER agonist like LNS8801 allows for the specific interrogation and therapeutic targeting of the GPER pathway, distinct from the effects of SERMs. While LNS8801 is not being developed as a direct replacement for tamoxifen in ER+ breast cancer, its unique mechanism may offer therapeutic possibilities in different contexts, such as in tumors that have become resistant to traditional endocrine therapies or in combination with other agents.[6]
Conclusion
LNS8801 and tamoxifen represent two distinct therapeutic strategies that modulate estrogen-related signaling in cancer.
-
Tamoxifen is the established standard of care for ER+ breast cancer, acting as a SERM that directly targets nuclear estrogen receptors to inhibit the genomic, proliferative signals of estrogen. Its efficacy is supported by extensive long-term clinical data.
-
LNS8801 is a novel, first-in-class investigational drug that acts as a specific GPER agonist, engaging a non-genomic, tumor-suppressive signaling pathway. Its potential is supported by strong preclinical data and promising early clinical signals in advanced cancers.
While they both interface with estrogen signaling, their molecular targets, mechanisms of action, and current stages of development are fundamentally different. Future research will be crucial to define the clinical role of GPER-targeted therapies like LNS8801 and to understand how they might complement or provide alternatives to existing endocrine therapies in the complex landscape of cancer treatment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. linnaeustx.com [linnaeustx.com]
- 6. linnaeustx.com [linnaeustx.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Facebook [cancer.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Role of G Protein-Coupled Estrogen Receptor in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Breast cancer - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. GPER1 G protein-coupled estrogen receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
G-1: A Selective GPER Agonist with High Fidelity Over Classical Estrogen Receptors
For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. G-1, a non-steroidal agonist, has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive comparison of G-1's selectivity for GPER over the classical estrogen receptors, ERα and ERβ, supported by experimental data and detailed methodologies.
Unwavering Selectivity: G-1's Binding Affinity Profile
Experimental evidence robustly demonstrates G-1's high affinity and selective binding to GPER, with negligible interaction with ERα and ERβ at concentrations where it potently activates GPER. This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| G-1 | GPER | 11 nM [1] | 2 nM [1] |
| G-1 | ERα | >10,000 nM[1] | No activity up to 10 µM[2] |
| G-1 | ERβ | >10,000 nM[1] | No activity up to 10 µM[2] |
GPER-Mediated Signaling Cascades Activated by G-1
Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events, distinct from the genomic pathways typically associated with ERα and ERβ. These rapid, non-genomic signals are central to GPER's diverse physiological roles.
Experimental Protocols for Assessing G-1 Selectivity
Accurate determination of G-1's selectivity relies on robust and well-defined experimental protocols. Below are outlines of the key assays used to quantify ligand binding and functional activation of GPER.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of G-1 for GPER, ERα, and ERβ.
Materials:
-
Cell membranes prepared from cells expressing GPER, ERα, or ERβ.
-
Radioligand (e.g., [³H]-estradiol).
-
Unlabeled G-1.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled G-1.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq pathway.
Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization.
Materials:
-
Cells expressing GPER.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
G-1 at various concentrations.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of G-1 to the cells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.
cAMP Production Assay
This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.
Materials:
-
Cells expressing GPER.
-
G-1 at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Treat the cells with varying concentrations of G-1 for a specified incubation period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.
Conclusion
The data presented in this guide unequivocally establish G-1 as a highly selective agonist for GPER. Its potent activation of GPER-specific signaling pathways, coupled with its lack of significant affinity for ERα and ERβ, makes it an indispensable tool for researchers investigating the nuanced roles of GPER in health and disease. The provided experimental frameworks offer a solid foundation for the independent verification and application of G-1 in diverse research settings.
References
LNS8801 for Pancreatic Cancer: A Comparative Guide to Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LNS8801, an investigational therapeutic agent, with current standard-of-care and emerging treatments for pancreatic cancer. The information is intended for an audience with expertise in oncology and drug development, presenting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to LNS8801
LNS8801 is a first-in-class, orally bioavailable, small molecule agonist of the G protein-coupled estrogen receptor (GPER).[1][2][3] Its mechanism of action in cancer is distinct from traditional hormonal therapies and involves the suppression of tumor-associated genes like c-Myc.[4][5] Preclinical studies have demonstrated its potential anti-tumor activity in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), where it has been shown to inhibit cancer cell proliferation in a GPER-dependent manner.[3][4][5][6][7] LNS8801 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced cancers, including pancreatic cancer.[1][4][5]
Comparative Analysis of Therapeutic Agents
The following tables provide a summary of quantitative data from clinical trials of LNS8801, standard-of-care chemotherapies, and other targeted therapies for pancreatic cancer. It is crucial to note that direct cross-trial comparisons are inherently limited due to variations in study design, patient populations, and lines of therapy.
Table 1: Efficacy of LNS8801 in Advanced Solid Tumors (including Pancreatic Cancer)
| Therapeutic Agent | Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| LNS8801 + Pembrolizumab | Phase 1b | Immune checkpoint inhibitor-relapsed/refractory solid malignancies (including one pancreatic cancer patient) | Not Reported | 70% (7/10 evaluable patients had stable disease) | Not Reported | Not Reported |
Data from a small cohort of a Phase 1b study; the pancreatic cancer patient included had stable disease.[1]
Table 2: Efficacy of Standard-of-Care Chemotherapies in Metastatic Pancreatic Cancer
| Therapeutic Agent | Clinical Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FOLFIRINOX | PRODIGE 4/ACCORD 11 | Metastatic Pancreatic Cancer | 11.1 months | 6.4 months | 31.6% |
| Gemcitabine | PRODIGE 4/ACCORD 11 | Metastatic Pancreatic Cancer | 6.8 months | 3.3 months | 9% |
| Gemcitabine + nab-Paclitaxel | MPACT | Metastatic Pancreatic Cancer | 8.5 months | 5.5 months | 23% |
| Gemcitabine | MPACT | Metastatic Pancreatic Cancer | 6.7 months | 3.7 months | 7% |
Table 3: Efficacy of Targeted Therapies in Pancreatic Cancer with Specific Molecular Alterations
| Therapeutic Agent | Target | Clinical Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Sotorasib | KRAS G12C | CodeBreaK 100 (Phase 1/2) | Previously treated metastatic pancreatic cancer with KRAS G12C mutation | 6.9 months | 4.0 months | 21.1% |
| Daraxonrasib | KRAS G12X | RMC-6236-001 (Phase 1/1b) | Second-line metastatic PDAC with KRAS G12X mutations | Not Reported | 8.8 months | 36% |
| INCB161734 | KRAS G12D | Phase 1 | Relapsed pancreatic cancer with KRAS G12D mutation | Not Reported | Not Reported | 34% (unconfirmed) |
| Selumetinib + Erlotinib | MEK + EGFR | Phase 2 | Chemotherapy-refractory advanced pancreatic adenocarcinoma | 7.3 months | 1.9 months | 0% |
| Lutetium-177 DOTATATE (PRRT) | Somatostatin Receptor | OCLURANDOM (Phase 2) | Advanced pancreatic neuroendocrine tumors (pNETs) | Not Reported | 20.7 months | Not Reported |
Experimental Protocols
This section outlines the general methodologies for the administration of the discussed therapeutic agents, based on published clinical trial protocols.
LNS8801
-
Administration: LNS8801 is administered orally, once daily.[1]
-
Dosing: In the Phase 1b trial in combination with pembrolizumab, LNS8801 was administered at a dose of 125 mg.[1]
-
Monitoring: Patients are monitored for safety and tolerability according to NCI CTCAE v5.0. Efficacy is assessed by objective response rate and clinical benefit rate per RECIST v1.1.[1]
FOLFIRINOX
-
Regimen: This is a combination of four drugs administered intravenously:
-
Cycle: This treatment is typically administered every two weeks.[8]
-
Premedication: Patients often receive anti-nausea medications before each cycle.[8]
Gemcitabine + nab-Paclitaxel
-
Regimen:
-
Cycle: This regimen is typically administered on days 1, 8, and 15 of a 28-day cycle.[10][12]
KRAS Inhibitors (e.g., Sotorasib)
-
Administration: Sotorasib is an oral medication taken once daily.
-
Dosing: The approved dose for KRAS G12C-mutated non-small cell lung cancer is 960 mg.[13] Dosing in pancreatic cancer trials may vary.
-
Patient Selection: Patients are selected based on the presence of a specific KRAS mutation (e.g., G12C) in their tumor tissue, identified through molecular testing.[14]
MEK Inhibitors (e.g., Selumetinib)
-
Administration: Selumetinib is an oral medication.
-
Regimen: In a Phase II trial for pancreatic cancer, selumetinib was administered in combination with the EGFR inhibitor erlotinib. Patients received selumetinib orally once daily and erlotinib hydrochloride orally once daily on days 1-21 of a 21-day cycle.[15][16]
Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium-177 DOTATATE
-
Patient Selection: This therapy is for patients with neuroendocrine tumors that express somatostatin receptors, confirmed by imaging.[17][18]
-
Regimen: Patients typically receive up to four cycles of 177Lu-DOTATATE, with an intended dose of 7.4 GBq per cycle.[4][19] The interval between treatments is usually 6 to 10 weeks.[4][19]
-
Co-administration: An amino acid solution is co-infused to protect the kidneys.[4][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these therapies and a generalized workflow for a clinical trial.
Caption: LNS8801 activates the GPER signaling pathway, leading to the suppression of oncogenes like c-Myc and subsequent tumor suppression.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. Targeting glucose metabolism sensitizes pancreatic cancer to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 6. moffitt.org [moffitt.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hse.ie [hse.ie]
- 11. nab-Paclitaxel Plus Gemcitabine Regimen for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. netrf.org [netrf.org]
- 18. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Mechanistic and Efficacy Comparison of G-1 Compound and Fulvestrant in Breast Cancer Models
A head-to-head comparison of the G-protein coupled estrogen receptor (GPER) agonist, G-1 compound, and the selective estrogen receptor downregulator (SERD), fulvestrant, reveals distinct mechanisms of action and antitumor effects in preclinical breast cancer models. While no studies directly comparing the two agents in the same experimental setting were identified in the available literature, this guide synthesizes the existing data to offer a comparative overview of their individual performance and underlying signaling pathways.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available preclinical data.
G-1 Compound: A GPER Agonist with Apoptotic and Anti-proliferative Effects
The G-1 compound is a selective agonist for the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor. Activation of GPER by G-1 has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.
Efficacy Data in Breast Cancer Cell Lines
| Cell Line | Treatment | Endpoint | Result |
| MDA-MB-231 | 10 µM G-1 | Apoptosis | Enhanced apoptosis compared to control and estradiol-treated groups. |
| MDA-MB-231 | 10 µM G-1 | Cell Proliferation | Markedly reduced cell number over time compared to control. |
| MDA-MB-231 | G-1 Treatment | Protein Expression | Marked increase in Caspase-6 and p53 levels; significant decrease in MCL-1 levels. |
| MDA-MB-231 | G-1 Treatment | Signaling Pathway Modulation | Up-regulation of p-ERK and significant down-regulation of p-AKT. |
Experimental Protocols
Cell Proliferation Assay: Human breast cancer cell line MDA-MB-231 was used. Cells were divided into a control group, an estradiol (E2) group, and a G-1 group. The G-1 group was treated with 10 µM G-1. Cell proliferation was monitored over time to determine the growth inhibitory effects of the compound.
Apoptosis and Cell Cycle Analysis: Following treatment, apoptosis was assessed to determine the rate of programmed cell death. Cell cycle distribution was also analyzed to identify any treatment-induced cell cycle arrest.
Western Blotting: The expression levels of key proteins involved in apoptosis (Caspase-6, p53, MCL-1) and signaling pathways (p-ERK, p-AKT, cylinb1, p21) were evaluated by Western blotting to elucidate the mechanism of action of G-1.
Signaling Pathway of G-1 Compound
The G-1 compound, by activating GPER, is suggested to suppress breast cancer cell proliferation through the inhibition of the PI3K/AKT pathway and the activation of the MAPK pathway, leading to apoptosis and cell cycle arrest.
Caption: G-1 signaling pathway in breast cancer cells.
Fulvestrant: A Selective Estrogen Receptor Downregulator (SERD)
Fulvestrant is a well-established endocrine therapy for hormone receptor-positive breast cancer. It acts as a selective estrogen receptor downregulator (SERD), binding to the estrogen receptor (ER) and leading to its degradation. This action blocks estrogen signaling, thereby inhibiting the growth of ER-positive breast cancer cells.
Efficacy Data in Breast Cancer Models
Fulvestrant has been extensively studied in various breast cancer models and clinical trials. It has demonstrated efficacy in inhibiting tumor growth in xenograft models of endocrine therapy-resistant breast cancer.
| Model | Treatment | Endpoint | Result |
| Tamoxifen-resistant xenografts | Fulvestrant (25, 50, 100, or 200 mg/kg) | Tumor Growth Inhibition | Significant inhibition of tumor growth at all doses compared to vehicle control. |
| MCF-7 cells | Fulvestrant | Cell Cycle | Increased G1 population, consistent with induction of G1 arrest. |
| MCF-7 cells | Fulvestrant and Etoposide Combination | Apoptosis | Synergistic induction of apoptosis and cell cycle arrest. |
Experimental Protocols
Xenograft Studies: Tamoxifen-resistant (TamR) xenograft tumors were established orthotopically in ovariectomized, tamoxifen-treated female Nu:J mice. Once tumors reached a volume of 0.1–0.15 cm³, mice were randomized to receive weekly injections of vehicle or fulvestrant at various doses. Tumor growth was monitored to assess efficacy.
Cell Cycle Analysis: MCF-7 cells were treated with fulvestrant. After treatment, cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Apoptosis Assays: MCF-7 cells were treated with fulvestrant alone or in combination with other agents. Apoptosis was assessed by measuring markers such as PARP cleavage and Caspase 8 cleavage via Western blot.
Signaling Pathway of Fulvestrant
Fulvestrant directly targets the estrogen receptor. By binding to the ER, it induces a conformational change that leads to the receptor's degradation, thereby preventing the transcription of estrogen-responsive genes that promote cell proliferation.
Caption: Fulvestrant's mechanism of action in breast cancer.
Summary and Comparison
The G-1 compound and fulvestrant represent two distinct therapeutic strategies for targeting estrogen-related signaling in breast cancer.
-
Target: G-1 targets the G protein-coupled estrogen receptor (GPER), a membrane receptor, while fulvestrant targets the nuclear estrogen receptor (ER).
-
Mechanism of Action: G-1 is a GPER agonist, activating downstream signaling pathways (inhibiting PI3K/AKT and activating MAPK) to induce apoptosis and inhibit proliferation. In contrast, fulvestrant is an ER antagonist and degrader, leading to the elimination of the ER protein and a shutdown of estrogen-driven gene transcription.
-
Therapeutic Potential: The distinct mechanisms suggest that these compounds could be effective in different contexts. G-1's action through GPER might offer a therapeutic avenue for breast cancers that are resistant to traditional ER-targeted therapies. Fulvestrant is a proven and effective therapy for ER-positive breast cancer.
The development of resistance to endocrine therapies is a significant clinical challenge. The differential mechanisms of G-1 and fulvestrant could potentially be exploited in combination therapies or for sequential treatment to overcome resistance, although further research, including direct comparative studies, is necessary to validate these hypotheses.
Unraveling the Anticancer Mechanisms of LNS8801: A Comparative Cross-Validation
For Immediate Distribution to the Scientific Community
This guide provides a comprehensive cross-validation of the mechanism of action for LNS8801, a novel G protein-coupled estrogen receptor (GPER) agonist. We present a comparative analysis of LNS8801's performance against alternative therapeutic strategies targeting similar downstream pathways, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oncology therapeutics.
Abstract
LNS8801 is a first-in-class, orally bioavailable, and highly specific agonist of the G protein-coupled estrogen receptor (GPER).[1] Its primary anticancer mechanism is initiated through GPER activation, leading to the rapid and sustained degradation of the oncoprotein c-Myc.[2][3] This activity is critically dependent on the expression of GPER within tumor cells.[4] However, an alternative, GPER-independent mechanism has been identified, particularly in hematologic malignancies, which involves the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[5][6] This guide will explore both facets of LNS8801's action, presenting its efficacy in comparison to other agents that either induce ROS or target c-Myc for degradation.
LNS8801: Dual Mechanisms of Action
LNS8801 exhibits a dual mechanism of action, providing multiple avenues for therapeutic intervention. The GPER-dependent pathway is central to its activity in many solid tumors, while the ROS-mediated pathway offers a GPER-independent route to cytotoxicity, particularly in certain hematologic cancers.
GPER-Dependent c-Myc Degradation
The canonical pathway for LNS8801's anticancer effect is initiated by its binding to and activation of GPER. This event triggers a signaling cascade that culminates in the proteasomal degradation of c-Myc, a transcription factor frequently deregulated in a majority of human cancers.[7] The depletion of c-Myc inhibits cancer cell proliferation and can induce apoptosis.[8]
GPER-Independent ROS Induction
In certain cancer types, such as acute myeloid leukemia (AML) and aggressive lymphomas, LNS8801 has been shown to induce cell death through a GPER-independent mechanism.[5][6] This pathway involves the generation of high levels of intracellular reactive oxygen species (ROS), leading to oxidative stress, ER stress, and ultimately, apoptosis.[5]
Comparative Performance Analysis
To contextualize the efficacy of LNS8801, we have compiled its cytotoxic activity (IC50 values) and compared it with alternative agents that function either as c-Myc degraders or ROS inducers.
LNS8801 vs. Alternative Therapies: Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) of LNS8801 in various cancer cell lines compared to other investigational and established anticancer agents.
| Compound | Mechanism of Action | Cancer Type | Cell Line | IC50 (nM) | Reference |
| LNS8801 | GPER Agonist | Anaplastic Large Cell Lymphoma | Multiple | ~245 (median) | [1] |
| LNS8801 | GPER Agonist | Diffuse Large B-cell Lymphoma | Multiple | ~411 (median) | [1] |
| LNS8801 | GPER Agonist | Uveal Melanoma | Multiple | 250 - 500 | [9] |
| WBC100 | c-Myc Degrader | Hematological Malignancies | Multiple | Varies | [4] |
| TCH-165 | 20S Proteasome Activator (c-Myc degradation) | Multiple Myeloma | RPMI-8226 | ~1000 | [3] |
| Cisplatin | ROS Inducer | Various | Varies | Varies | [2] |
| Doxorubicin | ROS Inducer | Various | Varies | Varies | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of LNS8801 and alternative compounds on cancer cell lines.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the designated wells. Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the light absorbance at 570 nm using a microplate spectrophotometer.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell viability.
Western Blot for GPER and c-Myc Expression
This protocol is used to quantify the protein levels of GPER and c-Myc in response to LNS8801 treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the suspension to a microcentrifuge tube. Agitate for 30 minutes at 4°C and then centrifuge.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against GPER or c-Myc overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA)
This protocol is used to measure the intracellular generation of ROS.
-
Cell Treatment: Culture cells and treat them according to the experimental design.
-
Staining: Dissolve H2DCF-DA stain in DMSO (10 µM) and dilute it in the culture medium. Detach adherent cells and incubate with 1 mL of H2DCF-DA for 45 minutes.
-
Washing: Wash the cells with PBS.
-
Flow Cytometry: Evaluate ROS production using a flow cytometer. Analyze the results using appropriate software to quantify the mean fluorescent intensity.
Conclusion
LNS8801 presents a compelling, multi-faceted mechanism of action against various cancers. Its ability to induce c-Myc degradation through a GPER-dependent pathway, coupled with a GPER-independent mechanism of ROS induction, underscores its potential as a versatile therapeutic agent. The comparative data presented in this guide, alongside detailed experimental protocols, provides a foundational resource for the scientific community to further explore and validate the therapeutic promise of LNS8801 and related pathways.
References
- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Targeted destruction of c-Myc by an engineered ubiquitin ligase suppresses cell transformation and tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Racemic G-1 versus Enantiomerically Pure LNS8801 for GPER-Targeted Therapy
A comprehensive evaluation of the racemic G protein-coupled estrogen receptor (GPER) agonist G-1 and its enantiomerically pure counterpart, LNS8801, reveals the latter as the exclusive source of the desirable therapeutic activity. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
The G protein-coupled estrogen receptor (GPER) has emerged as a promising therapeutic target in various cancers. The synthetic agonist G-1 has been a widely used tool to probe GPER function; however, it is a racemic mixture of two enantiomers. Recent studies have successfully isolated these enantiomers, identifying LNS8801 as the active component and LNS8812 as the inactive form.[1][2] This distinction is critical for the development of potent and specific GPER-targeted therapies.
In Vitro Efficacy: LNS8801 Demonstrates Superior Potency
In vitro studies comparing the effects of G-1, LNS8801, and its inactive enantiomer LNS8812 on cancer cell proliferation have unequivocally demonstrated that the anti-proliferative activity resides solely with LNS8801.[1][2]
In murine melanoma (YUMM1.7) and pancreatic ductal adenocarcinoma (PDAC) (2838c3) cell lines, LNS8801 exhibited a more potent inhibitory effect on cell proliferation compared to the racemic G-1 mixture at the same concentration.[2] Conversely, LNS8812 showed no measurable effect on the proliferation of these cancer cell lines.[1][2]
| Compound | Cell Line | Concentration | Effect on Proliferation |
| G-1 (racemic) | YUMM1.7 (Melanoma) | 500 nmol/L | Inhibition |
| LNS8801 | YUMM1.7 (Melanoma) | 500 nmol/L | More potent inhibition than G-1 |
| LNS8812 | YUMM1.7 (Melanoma) | 500 nmol/L | No measurable effect |
| G-1 (racemic) | 2838c3 (PDAC) | 500 nmol/L | Inhibition |
| LNS8801 | 2838c3 (PDAC) | 500 nmol/L | More potent inhibition than G-1 |
| LNS8812 | 2838c3 (PDAC) | 500 nmol/L | No measurable effect |
| Table 1: Comparative In Vitro Efficacy of G-1, LNS8801, and LNS8812 on Cancer Cell Proliferation.[1][2] |
The mechanism of action for LNS8801's anti-tumor activity involves the activation of GPER, which in turn mediates downstream signaling pathways. A key readout of GPER activation is the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of the cAMP response element-binding protein (CREB).[2]
In Vivo Performance: LNS8801 Shows Potent, Orally Bioavailable Anti-Tumor Activity
The superior efficacy of LNS8801 was further confirmed in in vivo models. In a murine PDAC tumor model, subcutaneously administered LNS8801 demonstrated a significant survival benefit, comparable to that of G-1, while LNS8812 had no effect on survival.
| Compound | Dosage | Administration | Outcome |
| G-1 (racemic) | 1 mg/kg | Subcutaneous | Increased survival |
| LNS8801 | 1 mg/kg | Subcutaneous | Increased survival |
| LNS8812 | 1 mg/kg | Subcutaneous | No effect on survival |
| Table 2: Comparative In Vivo Efficacy in a 2838c3 PDAC Murine Model. |
Crucially, LNS8801 was also shown to be efficacious when administered orally.[1] A dose-ranging study revealed that the anti-tumor effects of oral LNS8801 saturated at a dose of 0.1 mg/kg.[1][3]
Pharmacokinetics of LNS8801
Pharmacokinetic analysis in mice treated with 0.1 mg/kg of LNS8801 daily for three days revealed a maximum plasma concentration (Cmax) of 1.29 ng/mL on the third day, which corresponds to a peak plasma exposure of 4.8 nmol/L.[1] This level of exposure is consistent with the low nanomolar binding affinities of selective agonists for GPER and is sufficient for anti-tumor efficacy.[1]
| Parameter | Value |
| Dose | 0.1 mg/kg |
| Administration | Oral gavage, once daily for 3 days |
| Maximum Plasma Concentration (Cmax) on Day 3 | 1.29 ng/mL |
| Peak Plasma Exposure on Day 3 | 4.8 nmol/L |
| Table 3: Pharmacokinetic Parameters of LNS8801 in C57BL/6 Mice.[1] |
Signaling Pathway and Experimental Workflow
The activation of GPER by LNS8801 initiates a downstream signaling cascade that ultimately leads to the observed anti-tumor effects. A simplified representation of this pathway and the general experimental workflow for evaluating these compounds are depicted below.
GPER Signaling Pathway Activated by LNS8801.
General Experimental Workflow.
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative effects of G-1, LNS8801, and LNS8812 were assessed using a DNA-based fluorescence assay (e.g., CyQuant assay) to determine cell number after a period of treatment.
-
Cell Seeding: Cancer cell lines (e.g., YUMM1.7, 2838c3) were seeded in triplicate in 96-well tissue culture plates at a density of 5,000 cells per well.[4]
-
Treatment: After allowing the cells to adhere, they were treated with the respective compounds (G-1, LNS8801, LNS8812) at the desired concentrations (e.g., 500 nmol/L) or with a vehicle control.
-
Incubation: The plates were incubated for a period of 4 days.
-
Cell Lysis and Staining: At the end of the incubation period, the culture medium was removed, and the cells were lysed. A fluorescent dye that binds to DNA (e.g., CyQuant GR dye) was added to each well.
-
Fluorescence Measurement: The fluorescence intensity in each well was measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 520 nm emission).[4] The fluorescence intensity is directly proportional to the number of cells.
-
Data Analysis: The proliferation in treated wells was calculated as a percentage of the vehicle-treated control wells.
CREB Activation Assay (Luciferase Reporter Assay)
The activation of the GPER downstream signaling pathway was quantified by measuring the activity of a cAMP-responsive element binding protein (CREB)-luciferase reporter.
-
Cell Transduction: Target cells were transduced with a lentiviral vector containing a luciferase reporter gene under the control of a promoter with cAMP response elements (CRE).
-
Cell Seeding: The transduced cells were plated in 96-well plates.
-
Treatment: Cells were treated with the test compounds (e.g., LNS8801) or a vehicle control.
-
Incubation: The plates were incubated to allow for compound-induced CREB activation and subsequent luciferase expression.
-
Lysis and Luciferase Assay: After incubation, the cells were lysed, and a luciferase substrate was added.
-
Luminescence Measurement: The luminescence generated by the luciferase reaction was measured using a luminometer. The intensity of the luminescence is proportional to the level of CREB activation.
-
Data Analysis: The fold change in CREB activity was calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.
Conclusion
The comparative data strongly indicate that the biological activity of the racemic G-1 compound is exclusively attributable to the LNS8801 enantiomer. LNS8801 is a potent, orally bioavailable GPER agonist with significant anti-tumor activity both in vitro and in vivo. The use of enantiomerically pure LNS8801 in research and clinical development will enable a more precise understanding of GPER biology and offers a more refined therapeutic agent for the treatment of GPER-expressing cancers. These findings underscore the importance of stereochemistry in drug design and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The YUMM lines: a series of congenic mouse melanoma cell lines with defined genetic alterations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating LNS8801: A Comparative Guide to the Efficacy of a Novel GPER Agonist
For Immediate Release
This guide provides a comprehensive comparison of the novel G protein-coupled estrogen receptor (GPER) agonist, LNS8801, with other recently developed agonists targeting the same receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPER modulation in oncology.
Introduction to LNS8801 and GPER
LNS8801 is an orally bioavailable, enantiomerically pure, and highly specific agonist of the G protein-coupled estrogen receptor (GPER).[1] GPER, distinct from the classical nuclear estrogen receptors, is a transmembrane receptor that mediates rapid, non-genomic estrogen signaling. Activation of GPER has been shown to have tumor-suppressive effects in various cancer models, making it a promising target for cancer therapy. LNS8801 is the active enantiomer of the widely studied racemic compound G-1 and is currently under clinical investigation for the treatment of advanced solid malignancies.[1]
Comparative Efficacy of GPER Agonists
The following tables summarize the available quantitative data for LNS8801 and other notable GPER agonists. This data is compiled from various preclinical studies to provide a basis for comparison.
Table 1: In Vitro Binding Affinity and Potency of GPER Agonists
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Cell Line/Assay |
| LNS8801 | ~11 nM | IC50: 250–500 nM (Cell Viability) | Uveal Melanoma Cells |
| G-1 | ~11 nM | EC50: 2 nM (Signaling Assay) | Not Specified |
| GPER-L1 | Data Not Available | Data Not Available | Data Not Available |
| GPER-L2 | Data Not Available | Data Not Available | Data Not Available |
| Genistein | Data Not Available | Data Not Available | Data Not Available |
| Tamoxifen | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy of GPER Agonists in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing | Outcome |
| LNS8801 | Mouse | Uveal Melanoma | 0.1 mg/kg | Significant tumor growth inhibition |
| G-1 | Mouse | Gastric Cancer | 2.5 µM | Decreased tumor volume |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay (for Ki determination)
This protocol is a general method for determining the binding affinity of a compound to GPER.
-
Membrane Preparation: Cell membranes expressing GPER are prepared from a suitable cell line (e.g., HEK293-GPER) by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled GPER ligand (e.g., [3H]-estradiol) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., LNS8801).
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (for IC50 determination)
This protocol outlines a general method for assessing the effect of GPER agonists on cancer cell proliferation.
-
Cell Culture: Cancer cells (e.g., uveal melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the GPER agonist for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of GPER agonists in an animal model.
-
Cell Implantation: Human cancer cells (e.g., uveal melanoma or gastric cancer cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the GPER agonist or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the efficacy of the GPER agonist.
Signaling Pathways and Visualizations
The activation of GPER by an agonist like LNS8801 initiates a cascade of intracellular signaling events. A key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This is followed by the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR). Downstream signaling from EGFR proceeds through the ERK and PI3K/Akt pathways, ultimately influencing cellular processes such as proliferation, differentiation, and survival.
References
G-1's Double-Edged Sword: A Comparative Guide to its Role in the Tumor Microenvironment
For Immediate Release
A comprehensive analysis of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, reveals a complex and multifaceted role in modulating the tumor microenvironment (TME). This guide provides researchers, scientists, and drug development professionals with a comparative overview of G-1's effects on key TME components, supported by experimental data and detailed methodologies. While G-1 exhibits promising anti-tumor activities by directly targeting cancer cells and modulating immune responses, its influence on cancer-associated fibroblasts (CAFs) suggests a potential for promoting angiogenesis, highlighting the need for a nuanced understanding of its therapeutic potential.
G-1's Impact on Cancer Cell Proliferation and Survival
G-1 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This activity is attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptotic pathways.
| Cell Line | Cancer Type | G-1 Concentration | Effect | Reference |
| H295R | Adrenocortical Carcinoma | 1 µM | G2 phase cell cycle arrest, apoptosis | [1] |
| SiHa | Cervical Cancer | Not specified | Activation of apoptotic pathways, inhibition of proliferation | [2] |
| Gastric Cancer Cells | Gastric Cancer | Not specified | Increased cell mortality, activation of ER stress | [3] |
| OVCAR-3, OAW-42 | Ovarian Cancer | Dose-dependent | Decreased cell growth | [4] |
| MCF-7 | Breast Cancer (ERα-positive) | Not specified | Inhibition of cell growth, G1-phase cell cycle arrest | [5] |
Experimental Protocol: Cell Cycle Analysis
Objective: To determine the effect of G-1 on cell cycle progression in cancer cells.
Methodology:
-
Cancer cells (e.g., H295R adrenocortical carcinoma cells) are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are treated with a specified concentration of G-1 (e.g., 1 µM) or vehicle control for a designated time period (e.g., 24-48 hours).
-
Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[1]
Modulating the Immune Landscape: G-1's Effect on Tumor-Associated Macrophages
Recent evidence highlights G-1's ability to modulate the function of tumor-associated macrophages (TAMs), key players in the immunosuppressive TME. G-1 has been shown to curb the proliferation of these cells and reduce their expression of the immune checkpoint protein PD-L1.
| Cell Type | Cancer Model | G-1 Treatment | Effect | Reference |
| Macrophages | Hepatocellular Carcinoma | In vivo and in vitro | Suppressed proliferation, reduced PD-L1 expression | [6][7] |
Experimental Protocol: Macrophage Proliferation Assay
Objective: To assess the impact of G-1 on the proliferation of macrophages.
Methodology:
-
Macrophages are isolated from the tumor microenvironment of a murine hepatocellular carcinoma model or cultured in vitro.
-
Cells are treated with the G-1 agonist.
-
Macrophage proliferation is assessed using methods such as immunofluorescence staining for proliferation markers (e.g., Ki-67) or flow cytometry-based proliferation assays (e.g., CFSE dilution).
-
The percentage of proliferating macrophages in G-1 treated versus control groups is quantified to determine the inhibitory effect.[6][7]
A Complicating Factor: G-1's Influence on Cancer-Associated Fibroblasts and Angiogenesis
In contrast to its direct anti-tumor and immune-modulatory effects, G-1 has been shown to activate signaling pathways in CAFs that promote angiogenesis, a critical process for tumor growth and metastasis.
| Cell Type | Cancer Type | G-1 Concentration | Effect | Reference |
| Cancer-Associated Fibroblasts (CAFs) | Breast Cancer | 1 µmol/L | Increased VEGF expression, promotion of endothelial tube formation | [1] |
| Cancer-Associated Fibroblasts (CAFs) | Breast Cancer | Not specified | Promoted CAF proliferation and estradiol production |
Experimental Protocol: Endothelial Tube Formation Assay
Objective: To evaluate the angiogenic potential of conditioned medium from G-1-treated CAFs.
Methodology:
-
Cancer-associated fibroblasts (CAFs) are cultured and treated with 1 µmol/L G-1 or vehicle control.
-
The conditioned medium from these cultures is collected.
-
Human umbilical vein endothelial cells (HUVECs) are seeded onto a basement membrane matrix (e.g., Matrigel).
-
The HUVECs are then incubated with the conditioned medium from the G-1-treated or control CAFs.
-
The formation of capillary-like structures (tubes) by the HUVECs is observed and quantified under a microscope. An increase in tube formation indicates a pro-angiogenic effect.[1]
Signaling Pathways Modulated by G-1 in the Tumor Microenvironment
The diverse effects of G-1 are mediated through the activation of distinct signaling cascades in different cell types within the TME.
Caption: G-1 signaling pathways in different TME cells.
Experimental Workflow: Assessing G-1's Impact on Angiogenesis
Caption: Workflow for angiogenesis assessment.
Conclusion
The GPER agonist G-1 presents a compelling yet complex profile for cancer therapy. Its ability to induce cancer cell death and suppress the pro-tumorigenic functions of macrophages provides a strong rationale for its further investigation. However, the concurrent finding that G-1 can stimulate pro-angiogenic signaling in CAFs underscores the critical importance of understanding the context-dependent effects of targeting GPER in the TME. Future research should focus on dissecting the precise mechanisms that govern these opposing actions and exploring combination therapies that could harness the anti-tumor effects of G-1 while mitigating its pro-angiogenic potential. This dual-faceted activity of G-1 serves as a crucial reminder of the intricate cellular crosstalk within the tumor microenvironment and the need for targeted therapeutic strategies that consider the entire TME landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. GPER mediates activation of HIF1α/VEGF signaling by estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPER Mediates Activation of HIF1α/VEGF Signaling by Estrogens [ouci.dntb.gov.ua]
- 7. GPER-mediated proliferation and estradiol production in breast cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
Compound: rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
Primary Use: Research and drug development as a potent and selective G protein-coupled estrogen receptor 1 (GPER1) agonist.[1][2]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent pharmaceutical compound rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone. Due to its potency, stringent adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is essential to minimize exposure.[3] The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE |
| Low-Energy Operations (e.g., weighing, solution preparation in a contained environment) | - Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 standard)[4] - Disposable gown resistant to chemical permeation[4] - Safety glasses with side shields or chemical splash goggles[5] - Hair, beard, and shoe covers[4] |
| High-Energy Operations (e.g., milling, or any procedure with a high risk of aerosolization) | - All PPE listed for low-energy operations - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)[5][6] |
| General Laboratory Presence (in areas where the compound is handled) | - Lab coat - Safety glasses - Disposable gloves |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potent compounds is critical to maintaining a safe laboratory environment.[3][7]
1. Compound Receipt and Storage:
-
Upon receipt, inspect the package for any damage in a designated receiving area.
-
The compound should be stored in a clearly labeled, sealed container.
-
Store in a secure, ventilated, and access-restricted area.
2. Engineering Controls for Handling:
-
All manipulations of the solid compound, including weighing and initial solubilization, must be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[8]
-
For highly potent compounds, using an isolator with negative pressure is the preferred method to ensure maximum containment.[3][6]
-
The work area should have restricted access and be maintained under negative pressure relative to adjacent spaces to prevent cross-contamination.[7]
3. Experimental Protocol: Safe Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[4] Prepare all required equipment and reagents in advance to minimize time spent in the containment area.
-
Weighing: Use a dedicated, calibrated balance inside a ventilated enclosure.[8] Use appropriate tools to handle the compound, avoiding direct contact.
-
Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Ensure the container is sealed before removing it from the primary containment (e.g., fume hood).
-
Experimental Use: When using solutions of the compound, wear appropriate PPE. Avoid generating aerosols. All procedures should be designed to minimize the potential for spills or exposure.
4. Decontamination and Cleaning:
-
All surfaces and equipment that come into contact with the compound must be decontaminated. The specific decontamination procedure should be validated for its effectiveness.
-
Use a two-step cleaning process: an initial wash with a suitable solvent to solubilize the compound, followed by a thorough cleaning with a detergent solution.
Disposal Plan
Proper disposal of waste contaminated with this potent compound is crucial to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, weigh paper) | - Collect in a dedicated, clearly labeled, sealed waste container. - The container should be double-bagged before removal from the laboratory.[8] |
| Liquid Waste (e.g., unused solutions, solvent rinses) | - Collect in a designated, leak-proof, and sealed hazardous waste container.[8] - The container must be clearly labeled with the contents. |
| Sharps (e.g., contaminated needles, pipette tips) | - Dispose of immediately in a puncture-resistant sharps container designated for hazardous chemical waste. |
All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Workflow and Safety Logic
The following diagram illustrates the essential workflow for safely handling this potent compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | C21H18BrNO3 | CID 5322399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. escopharma.com [escopharma.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
